GNE-375
Description
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |
InChI Key |
FWTDDBIMDSVPTR-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Canonical SMILES |
CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Foundational & Exploratory
GNE-375: A Technical Guide to its Mechanism of Action as a Selective BRD9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the mechanism of action of GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). The document details its biochemical and cellular activity, explores the relevant signaling pathways, and provides illustrative experimental protocols for key assays used in its characterization.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the bromodomain of BRD9, an epigenetic "reader" protein. Its primary mechanism of action involves the displacement of BRD9 from chromatin, leading to the modulation of gene expression. A key consequence of this action is the downregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a protein implicated in the development of drug resistance. This makes this compound a valuable tool for investigating the role of BRD9 in disease and a potential therapeutic agent for preventing the emergence of drug-tolerant cancer cells, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD9 | Biochemical Assay | 5 | [1][2][3][4][5] |
Table 2: Selectivity Profile of this compound
| Off-Target | Selectivity (fold vs. BRD9) | Reference |
| BRD4 | >100 | [1][3][5] |
| TAF1 | >100 | [1][3][5] |
| CECR2 | >100 | [1][3][5] |
| BRD4, CECR2, TAF1 | >480 | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of the BRD9 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene transcription.
By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, this compound prevents the interaction of BRD9 with acetylated histones. This displacement of BRD9 from chromatin alters the transcriptional landscape of the cell. A significant downstream effect of this compound-mediated BRD9 inhibition is the reduced expression of ALDH1A1.[3][6] This is particularly relevant in the context of cancer therapy, as high ALDH1A1 expression is often associated with cancer stem cell populations and resistance to chemotherapy.
The primary application of this compound, as described in the initial research, is in preventing the emergence of drug-tolerant persister cells in EGFR-mutant NSCLC treated with EGFR inhibitors.[6]
Signaling Pathways
The inhibitory action of this compound on BRD9 has implications for several cancer-related signaling pathways. The following diagram illustrates the core mechanism and its impact on downstream signaling.
Caption: this compound inhibits the BRD9 bromodomain, preventing chromatin binding and altering gene expression.
Experimental Protocols
The following are representative protocols for the key assays used to characterize a selective bromodomain inhibitor like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This biochemical assay is used to measure the potency of this compound in inhibiting the interaction between the BRD9 bromodomain and an acetylated histone peptide.
Caption: Workflow for determining the IC50 of this compound using a TR-FRET assay.
Methodology:
-
Reagent Preparation:
-
Recombinant BRD9 bromodomain fused to Glutathione S-transferase (GST) and labeled with a Europium (Eu) cryptate donor fluorophore.
-
A biotinylated synthetic peptide corresponding to an acetylated histone tail sequence, which is recognized by an anti-biotin antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
A serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add the BRD9-GST-Eu, the biotinylated histone peptide, and the anti-biotin-XL665 antibody.
-
Add the this compound dilutions to the wells. Include wells with vehicle (DMSO) as a no-inhibition control and wells without the BRD9 protein as a background control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, with excitation at ~320 nm and emission readings at ~620 nm (for the donor) and ~665 nm (for the acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This cell-based assay is used to demonstrate that this compound reduces the binding of BRD9 to chromatin at specific gene loci.
Caption: Workflow for assessing the effect of this compound on BRD9 chromatin binding via ChIP.
Methodology:
-
Cell Treatment and Crosslinking:
-
Culture an appropriate cell line (e.g., PC9 cells) and treat with this compound or vehicle (DMSO) for a defined period.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA.
-
Quench the crosslinking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and sonicate to shear the chromatin into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BRD9. A non-specific IgG should be used as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification and Analysis:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., ALDH1A1) to quantify the amount of co-precipitated DNA. The results are typically expressed as a percentage of the input chromatin.
-
Cell Viability Assay for Drug-Tolerant Persister Cell Formation
This assay is used to evaluate the ability of this compound to prevent the emergence of drug-tolerant cells when co-administered with another therapeutic agent.
Caption: Workflow for assessing this compound's effect on drug-tolerant persister cell formation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed EGFR-mutant PC9 cells in 96-well plates at a low density.
-
Treat the cells with a cytotoxic concentration of an EGFR inhibitor (e.g., gefitinib or osimertinib) alone, or in combination with a serial dilution of this compound. Include a vehicle control group.
-
-
Long-Term Incubation:
-
Incubate the plates for an extended period (e.g., 7 to 10 days) to allow for the initial cytotoxic effect of the EGFR inhibitor and the potential emergence of drug-tolerant persister cells.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable assay, such as:
-
MTT/MTS Assay: Add the tetrazolium salt reagent to the wells and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Compare the cell viability in the wells treated with the EGFR inhibitor alone to those co-treated with this compound to determine if this compound prevents the survival and outgrowth of drug-tolerant cells.
-
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for this compound. It is primarily utilized as a research tool compound to investigate the biological functions of BRD9.
Conclusion
This compound is a powerful and selective chemical probe for studying the role of BRD9 in cellular processes. Its mechanism of action, centered on the inhibition of BRD9's interaction with chromatin and the subsequent modulation of gene expression, has significant implications for understanding and potentially overcoming drug resistance in cancer. The detailed experimental approaches outlined in this guide provide a framework for the further investigation of this compound and other BRD9 inhibitors in various research and drug development contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-375: A Technical Guide to a Selective BRD9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader implicated in various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and its potential therapeutic applications. Detailed experimental protocols and comprehensive quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. BRD9, a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in oncology.[1] Its dysregulation is associated with the progression of several cancers, including synovial sarcoma and certain types of leukemia. This compound was developed as a potent and selective chemical probe to interrogate the biological functions of BRD9.[2]
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This binding event prevents BRD9 from interacting with acetylated histones, thereby displacing it from chromatin.[3][4] The dissociation of the BRD9-containing ncBAF complex from chromatin leads to the modulation of target gene expression. One of the key downstream effects of this compound is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug tolerance in cancer cells.[3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 5 nM | TR-FRET | [4] |
Table 2: Selectivity Profile of this compound
| Bromodomain | Selectivity (fold vs. BRD9) | Assay Platform | Reference |
| BRD4 | >100 | BROMOscan | [6] |
| TAF1 | >100 | BROMOscan | [6] |
| CECR2 | >100 | BROMOscan | [6] |
| BRD4 | >480 | BROMOscan | [3] |
| CECR2 | >480 | BROMOscan | [3] |
| TAF1 | >480 | BROMOscan | [3] |
Signaling Pathways
BRD9 has been implicated in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of BRD9 by this compound can modulate these pathways.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. abmole.com [abmole.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Role of GNE-375 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic locations.[2] This recruitment modulates chromatin structure and gene expression. This compound's ability to disrupt this interaction provides a powerful tool to investigate the role of BRD9 and the ncBAF complex in various biological processes and disease states, particularly in oncology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on chromatin remodeling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions by competitively binding to the bromodomain of BRD9, thereby preventing its association with acetylated histones on the chromatin.[2] This inhibitory action disrupts the normal function of the ncBAF complex, a member of the larger SWI/SNF family of ATP-dependent chromatin remodelers. The ncBAF complex is known to play a crucial role in maintaining the transcriptional landscape of cells and has been implicated in the regulation of gene expression at both promoters and enhancers.[1][3] By inhibiting BRD9, this compound effectively blocks the recruitment of the ncBAF complex to its target sites, leading to alterations in chromatin accessibility and subsequent changes in gene expression.[4][5][6]
Quantitative Data on this compound Activity and Selectivity
The efficacy and specificity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | BRD9 | 5 | [4][6] |
Table 2: Selectivity Profile of this compound
| Bromodomain Target | Selectivity vs. BRD9 | Reference |
| BRD4 | >100-fold | [4] |
| TAF1 | >100-fold | [4] |
| CECR2 | >100-fold | [4] |
Signaling Pathway and Experimental Workflows
The inhibitory action of this compound on BRD9 has significant downstream effects on gene regulation. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's function.
Cell Viability Assay (MTS-based)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC9)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours under the same conditions.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Western Blot for ALDH1A1 Expression
This protocol outlines the steps to quantify changes in ALDH1A1 protein levels following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALDH1A1 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALDH1A1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software and normalize the ALDH1A1 signal to the loading control.
Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy
This protocol details the procedure to assess the binding of BRD9 to chromatin in the presence or absence of this compound.
Materials:
-
Cells treated with this compound and control cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
-
Anti-BRD9 antibody and IgG control
-
Protein A/G magnetic beads
-
Sonicator
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Crosslink protein-DNA complexes by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-BRD9 antibody or IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA regions by qPCR.
Conclusion
This compound is a valuable chemical probe for elucidating the role of BRD9 and the ncBAF complex in chromatin remodeling and gene regulation. Its high potency and selectivity make it a suitable tool for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute experiments aimed at further understanding the biological consequences of BRD9 inhibition. The continued investigation of this compound and similar compounds holds promise for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer and other diseases.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
GNE-375: A Technical Guide to its Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-375 is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader involved in the regulation of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on gene transcription with a focus on its role in overcoming drug resistance, and detailed experimental protocols for studying its activity.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin to modulate transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has emerged as a therapeutic target in various diseases, including cancer. This compound was developed as a selective chemical probe to investigate the biological functions of BRD9.
This compound: A Potent and Selective BRD9 Inhibitor
This compound exhibits high potency and selectivity for BRD9. The following table summarizes its key inhibitory activities.
| Target | IC50 (nM) | Selectivity | Reference |
| BRD9 | 5 | >100-fold vs. BRD4, TAF1, CECR2 | [1][2] |
| BRD4 | >500 | - | [1][2] |
| TAF1 | >500 | - | [1][2] |
| CECR2 | >500 | - | [1][2] |
Effects of this compound on Gene Transcription
The primary reported effect of this compound on gene transcription is the downregulation of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[3] This effect is particularly relevant in the context of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer.
Downregulation of ALDH1A1
While the precise fold-change from publicly available literature is not specified, studies consistently report a decrease in ALDH1A1 expression following treatment with this compound. The table below is a template for expected data from a gene expression profiling study.
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| ALDH1A1 | This compound | Data not available | Data not available |
| Other Genes | This compound | Data not available | Data not available |
| Note: Specific quantitative data from RNA-sequencing experiments detailing the global effects of this compound on gene transcription are not readily available in the public domain. The primary literature focuses on the targeted effect on ALDH1A1. |
Signaling Pathway
This compound exerts its effect on gene transcription by inhibiting the function of BRD9 within the SWI/SNF chromatin remodeling complex. This leads to a decrease in the transcriptional activation of target genes, including ALDH1A1.
Caption: this compound inhibits BRD9, disrupting SWI/SNF-mediated chromatin remodeling and reducing ALDH1A1 transcription.
Experimental Protocols
The following are plausible, detailed methodologies for key experiments to investigate the effects of this compound on gene transcription. These are based on standard molecular biology techniques as specific protocols from the primary literature are not available.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol outlines the steps to analyze global changes in gene expression in response to this compound treatment.
Caption: Workflow for analyzing gene expression changes induced by this compound using RNA-Seq.
Protocol Details:
-
Cell Culture and Treatment:
-
Culture EGFR mutant PC9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either DMSO (vehicle control) or a final concentration of 1 µM this compound for 24 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
-
Library Preparation and Sequencing:
-
Enrich for poly(A)+ mRNA from total RNA using oligo(dT)-magnetic beads.
-
Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis between this compound-treated and DMSO-treated samples (e.g., using DESeq2 or edgeR).
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
This protocol describes how to identify the genomic regions where BRD9 binds and how this is affected by this compound.
Caption: Workflow for identifying BRD9 binding sites using ChIP-Seq.
Protocol Details:
-
Cell Crosslinking and Lysis:
-
Treat PC9 cells with DMSO or 1 µM this compound for 6 hours.
-
Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
-
Chromatin Shearing:
-
Resuspend nuclei in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD9 antibody.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA and input control DNA as described in the RNA-Seq protocol (steps 3c-3e).
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD9 enrichment (e.g., using MACS2).
-
Analyze differential binding between this compound-treated and control samples.
-
Perform motif analysis to identify transcription factor binding motifs within BRD9 peaks.
-
Conclusion
This compound is a valuable research tool for elucidating the role of BRD9 in gene regulation. Its ability to modulate the expression of key genes like ALDH1A1 highlights the therapeutic potential of targeting BRD9 in diseases such as cancer, particularly in the context of overcoming drug resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the transcriptional effects of this compound and the broader biological functions of BRD9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance [ouci.dntb.gov.ua]
- 3. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of GNE-375: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known downstream targets and mechanism of action of GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). The information presented herein is intended to facilitate further research and drug development efforts targeting BRD9 and its associated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor of BRD9 with a reported IC50 of 5 nM.[1][2] It exhibits high selectivity for BRD9 over other bromodomain-containing proteins, including BRD4, TAF1, and CECR2.[1][2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. By inhibiting BRD9, this compound modulates the expression of a variety of downstream target genes. A primary and well-documented effect of this compound is its ability to prevent the emergence of drug-tolerant populations of cancer cells, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC) treated with EGFR inhibitors.[3] This effect is linked to the downregulation of key genes involved in drug resistance.
Core Mechanism of Action
This compound functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function alters the recruitment and activity of the SWI/SNF complex at specific genomic loci, leading to changes in gene transcription.
Known Downstream Targets of this compound
The most well-characterized downstream target of this compound is Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[3] Inhibition of BRD9 by this compound leads to a significant decrease in ALDH1A1 gene expression. ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and has been implicated in cancer stem cell biology and drug resistance.
Table 1: Summary of this compound Effects on ALDH1A1
| Parameter | Effect | Cell Line | Reference |
| ALDH1A1 mRNA Expression | Decreased | PC-9 | [3] |
| ALDH1A1 Protein Level | Decreased | PC-9 | Inferred from mRNA data |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the one directly regulated by the SWI/SNF chromatin remodeling complex. By altering the function of this complex, this compound can indirectly influence a multitude of downstream pathways. The downregulation of ALDH1A1 by this compound directly impacts the retinoic acid (RA) signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's downstream targets.
Cell Culture
The PC-9 human lung adenocarcinoma cell line is a common model for studying EGFR-mutant NSCLC and the effects of this compound.[1][2][4][5][6]
Materials:
-
PC-9 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture PC-9 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
Drug Tolerance and Cell Viability Assay
This assay is used to assess the ability of this compound to prevent the emergence of drug-tolerant cancer cells.[7]
Materials:
-
PC-9 cells
-
This compound
-
EGFR inhibitor (e.g., erlotinib, gefitinib)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Protocol:
-
Seed PC-9 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with the EGFR inhibitor alone or in combination with various concentrations of this compound.
-
Incubate for the desired period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on drug tolerance.
Gene Expression Analysis (Quantitative PCR)
This protocol is for quantifying the expression of target genes, such as ALDH1A1, following treatment with this compound.[8][9]
Materials:
-
Treated and untreated PC-9 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the gene of interest (e.g., ALDH1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
Lyse cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound affects the binding of BRD9 to specific regions of chromatin.
Materials:
-
Treated and untreated PC-9 cells
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-BRD9 antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Protocol:
-
Crosslink proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear it into smaller fragments.
-
Immunoprecipitate the chromatin using an anti-BRD9 antibody or a control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA and analyze by qPCR using primers for specific genomic regions of interest.
Conclusion and Future Directions
This compound is a valuable tool for studying the biological functions of BRD9. The downregulation of ALDH1A1 is a key downstream effect that contributes to its ability to overcome drug resistance in cancer cells. To further elucidate the full spectrum of this compound's downstream targets, comprehensive and unbiased transcriptomic and proteomic studies are warranted. The experimental protocols provided in this guide offer a starting point for researchers to investigate the detailed molecular mechanisms of this compound and other BRD9 inhibitors. Such studies will be crucial for the continued development of this promising class of epigenetic drugs.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. ubigene.us [ubigene.us]
- 3. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PC-9 Cells [cytion.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. PC-9 Cell Line - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Biological Functions of BRD9 Inhibition by GNE-375: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader that recognizes acetylated lysine residues on histone proteins. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe to elucidate the biological functions of BRD9 and to explore its therapeutic potential. This technical guide provides an in-depth overview of the biological functions of BRD9 inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin. This prevents the recruitment of the BAF complex to specific gene loci, leading to alterations in gene expression. A primary and well-documented downstream effect of this compound is the suppression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) expression, a gene associated with drug tolerance in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| BRD9 IC50 | 5 nM | |
| Selectivity | >100-fold over BRD4, TAF1, and CECR2 |
Table 2: Biological Effects of this compound
| Biological Effect | Cell Line | Key Finding | Reference |
| Prevention of Drug Tolerance | EGFR mutant PC9 | Potent prevention of the emergence of drug-tolerant populations when treated with EGFR inhibitors. | |
| ALDH1A1 Expression | EGFR mutant PC9 | Decreased expression of ALDH1A1, a gene linked to drug tolerance. | |
| Cell Viability | Various Cancer Cell Lines | Minimal effects on cell viability in assays. | |
| Gene Expression | Various Cancer Cell Lines | Minimal effects in general gene expression assays. |
Signaling Pathways and Experimental Workflows
The inhibition of BRD9 by this compound disrupts the normal function of the BAF chromatin remodeling complex, leading to downstream effects on gene transcription. A key pathway affected is the regulation of ALDH1A1.
Caption: Mechanism of this compound action on the BRD9-BAF complex and ALDH1A1 gene expression.
While this compound's direct effects on signaling pathways like PI3K-AKT and MAPK/ERK are not extensively detailed in the literature, BRD9 itself is known to influence these pathways in various contexts. The diagram below illustrates a generalized experimental workflow to investigate such potential effects.
Caption: Workflow for analyzing this compound's effects on signaling pathways and gene expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BRD9 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding of this compound to the BRD9 bromodomain.
Materials:
-
BRD9, GST-tagged (BPS Bioscience, Cat. No. 31091)
-
BET Bromodomain Ligand (BPS Bioscience, Cat. No. 33000)
-
Tb-labeled donor and Dye-labeled acceptor (BPS Bioscience)
-
3x BRD TR-FRET Assay Buffer 1 (BPS Bioscience, Cat. No. 33012)
-
White, non-binding, low volume, 384-well microtiter plate
-
Microplate reader capable of TR-FRET
Protocol:
-
Prepare 1x BRD TR-FRET Assay Buffer 1 by diluting the 3x stock.
-
Dilute the Tb-labeled donor and Dye-labeled acceptor 100-fold in 1x BRD TR-FRET Assay Buffer 1.
-
Add 5 µl of diluted Tb-labeled donor and 5 µl of diluted Dye-labeled acceptor to each well.
-
Prepare a serial dilution of this compound in inhibitor buffer (e.g., 1% DMSO in 1x assay buffer). Add 2 µl of the this compound solution or inhibitor buffer (for positive and negative controls) to the appropriate wells.
-
Dilute the BET Bromodomain Ligand 40-fold in 1x BRD TR-FRET Assay Buffer 1.
-
Add 5 µl of the diluted BET Bromodomain Ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µl of 1x BRD TR-FRET Assay Buffer 1 to the "Negative Control" wells.
-
Thaw BRD9 protein on ice and dilute to 1 ng/µl in 1x BRD TR-FRET Assay Buffer 1.
-
Initiate the reaction by adding 3 µl of diluted BRD9 to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the fluorescence intensity on a TR-FRET-compatible microplate reader.
NanoBRET™ Target Engagement Assay
This assay measures the engagement of this compound with BRD9 in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding BRD9-NanoLuc® fusion protein
-
NanoBRET™ Tracer specific for BRD9
-
Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Protocol:
-
Transfect HEK293 cells with the BRD9-NanoLuc® fusion plasmid and seed into 96-well plates.
-
The following day, prepare a serial dilution of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer dilution in Opti-MEM®.
-
Add the this compound dilutions to the wells containing the cells, followed by the addition of the NanoBRET™ Tracer.
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to the wells.
-
Read the plate on a luminometer capable of measuring donor (460nm) and acceptor (618nm) emission wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the occupancy of BRD9 on the chromatin of target genes like ALDH1A1.
Materials:
-
PC9 cells
-
Formaldehyde, 37%
-
Glycine
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Sonicator
-
Anti-BRD9 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for ALDH1A1 promoter and a control region
Protocol:
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest and lyse the cells to release the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD9 antibody or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of the ALDH1A1 promoter region in the immunoprecipitated DNA relative to the input DNA and the IgG control using qPCR.
Conclusion
This compound is a valuable research tool for dissecting the biological roles of BRD9. Its high potency and selectivity make it ideal for in vitro and cellular studies. The primary established function of this compound is the prevention of drug tolerance through the downregulation of ALDH1A1, a mechanism initiated by the displacement of the BRD9-containing BAF complex from chromatin. While its broader impact on cellular signaling is an active area of investigation, the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BRD9 inhibition.
GNE-375: A Technical Guide to a Potent and Selective BRD9 Bromodomain Inhibitor for SWI/SNF Complex Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-375, a potent and highly selective chemical probe for the bromodomain of BRD9, a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This document details the mechanism of action of this compound, its biochemical and cellular activity, and provides detailed protocols for its use in studying SWI/SNF complex biology.
Introduction to this compound and the SWI/SNF Complex
The SWI/SNF complex is a multi-subunit ATP-dependent chromatin remodeling machinery that plays a critical role in regulating gene expression by altering nucleosome positioning.[1] Dysregulation of SWI/SNF complex function is implicated in a variety of human cancers.[2] BRD9 is a defining member of the non-canonical BAF (ncBAF) complex, a specialized form of the SWI/SNF complex.[3] The bromodomain of BRD9 is responsible for recognizing and binding to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[2][4]
This compound is a small molecule inhibitor developed as a highly potent and selective tool to investigate the function of the BRD9 bromodomain.[5] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin.[6] This inhibition of BRD9's "reader" function provides a powerful method to dissect the role of the ncBAF complex in gene regulation and disease.
Biochemical and Cellular Activity of this compound
This compound exhibits high potency and selectivity for the BRD9 bromodomain. The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (nM) | Fold Selectivity | Reference |
| BRD9 | Biochemical Assay | 5 | - | [6] |
| BRD4 | Biochemical Assay | >500 | >100-fold vs BRD9 | |
| TAF1 | Biochemical Assay | >500 | >100-fold vs BRD9 | |
| CECR2 | Biochemical Assay | >500 | >100-fold vs BRD9 | |
| BRD4, CECR2, TAF1 | Biochemical Assay | - | >480-fold vs BRD9 | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Notable Finding | Reference |
| EGFR mutant PC9 | Drug Tolerance Assay | Prevents emergence of drug-tolerant population | Associated with decreased ALDH1A1 expression | [5][6] |
Signaling Pathways and Experimental Workflows
This compound acts by disrupting the interaction of the BRD9 subunit of the ncBAF complex with acetylated histones. This leads to altered gene expression, most notably the downregulation of ALDH1A1, which has been linked to the prevention of drug tolerance in certain cancer cells.
Experimental workflows to study the effects of this compound typically involve biochemical assays to determine its inhibitory activity, cell-based assays to assess its impact on cellular processes, and molecular biology techniques to investigate changes in gene and protein expression.
References
- 1. High-throughput quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global quantitative proteomic profiling through 18O-labeling in combination with MS/MS spectra analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
GNE-375: A Technical Whitepaper on the Discovery and Initial Characterization of a Potent and Selective BRD9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-375 has been identified as a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in certain types of cancer. Initial studies have revealed its significant potential in preventing the emergence of drug resistance in cancer cells. This document provides a comprehensive overview of the foundational research and discovery of this compound, including its mechanism of action, quantitative data from initial characterizations, and the experimental methodologies employed.
Introduction
Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) chromatin remodeling complex. As an epigenetic "reader," it recognizes and binds to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. The dysregulation of BRD9 has been associated with the progression of several cancers, making it an attractive therapeutic target. This compound was developed as a chemical probe to investigate the biological functions of BRD9 and to explore its therapeutic potential.
Discovery and Initial Characterization
This compound was discovered through a structure-based drug design approach, starting from a pyrrolopyridone lead compound. The optimization process focused on enhancing potency for BRD9 while ensuring high selectivity against other bromodomain-containing proteins, particularly those in the BET (Bromodomain and Extra-Terminal domain) family.
Quantitative Data
The initial characterization of this compound yielded critical quantitative data regarding its potency and selectivity. These findings are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BRD9 | 5 |
IC50 value represents the concentration of this compound required to inhibit 50% of BRD9 activity in vitro.
Table 2: Selectivity Profile of this compound
| Bromodomain | Selectivity over BRD9 |
| BRD4 | >100-fold |
| TAF1 | >100-fold |
| CECR2 | >100-fold |
Selectivity is expressed as the ratio of the IC50 value for the indicated bromodomain to the IC50 value for BRD9.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the bromodomain of BRD9. This inhibition prevents BRD9 from binding to acetylated histones on the chromatin, thereby modulating the expression of BRD9-target genes. A key finding from the initial studies is the role of this compound in preventing the emergence of a drug-tolerant population of EGFR mutant non-small cell lung cancer (NSCLC) cells (PC9 cell line) when treated with EGFR inhibitors. This effect is mediated by the this compound-induced decrease in the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug resistance.
Signaling Pathway
The proposed signaling pathway for this compound's action in overcoming drug resistance in EGFR-mutant cancer cells is depicted below.
GNE-375: A Prophylactic Strategy Against the Emergence of Drug-Tolerant Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The development of drug resistance remains a formidable challenge in oncology, frequently leading to therapeutic failure. A key mechanism underlying acquired resistance is the emergence of a subpopulation of drug-tolerant persister (DTP) cells, which can survive initial therapy and subsequently give rise to fully resistant clones. This technical guide delineates the role of GNE-375, a potent and highly selective small-molecule inhibitor of bromodomain-containing protein 9 (BRD9), in preventing the formation of these drug-tolerant cancer cells. By elucidating its mechanism of action, detailing key experimental protocols, and presenting relevant quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel strategies to overcome drug resistance.
Introduction: The Challenge of Drug-Tolerant Persister Cells
Drug-tolerant persister cells represent a transient, non-genetically driven state of resistance that allows a fraction of cancer cells to survive cytotoxic or targeted therapies. These cells are characterized by slow proliferation and an altered epigenetic landscape, which enables them to withstand drug-induced stress. Following the cessation of therapy or through the acquisition of additional genetic mutations, DTPs can resume proliferation, leading to disease relapse. The prevention of DTP formation is therefore a critical and proactive strategy to enhance the durability of anti-cancer treatments.
This compound: A Selective BRD9 Inhibitor
This compound is a potent and selective inhibitor of BRD9, an epigenetic "reader" protein that recognizes acetylated lysine residues on histones and other proteins.[1] BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been implicated in the regulation of gene expression. This compound was identified through structure-based drug design and exhibits high selectivity for BRD9 over other bromodomain-containing proteins, making it a valuable tool for dissecting the specific functions of BRD9 in cancer biology.[1]
Quantitative Data: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| BRD9 IC50 | 5 nM | [2] |
| Selectivity | >100-fold vs. BRD4, TAF1, CECR2 | [2] |
Mechanism of Action: Preventing Epigenetically Defined Drug Tolerance
This compound's primary role in combating drug resistance lies in its ability to prevent the emergence of a drug-tolerant state. In the context of non-small cell lung cancer (NSCLC) cells with activating EGFR mutations (e.g., PC9 cells) treated with EGFR inhibitors like erlotinib, a small subpopulation of cells typically enters a drug-tolerant state. This compound has been shown to potently prevent the formation of this persister population.[1]
The proposed mechanism of action involves the following key steps:
-
Inhibition of BRD9: this compound binds to the bromodomain of BRD9, preventing its interaction with acetylated histones.
-
Altered Chromatin Binding: This inhibition leads to a decrease in the binding of BRD9 to chromatin at specific gene loci.[1]
-
Downregulation of ALDH1A1: A critical downstream consequence of reduced BRD9 chromatin occupancy is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[1] ALDH1A1 is a well-established marker of cancer stem cells and has been strongly implicated in drug resistance and the maintenance of a drug-tolerant state.
Quantitative Data: Effect of this compound on Drug-Tolerant Cell Emergence and ALDH1A1 Expression
| Experiment | Cell Line | Treatment | Result | Reference |
| Drug-Tolerant Cell Viability | EGFR mutant PC9 | Erlotinib | Emergence of a drug-tolerant population | [1] |
| EGFR mutant PC9 | Erlotinib + this compound | Prevention of the emergence of the drug-tolerant population | [1] | |
| ALDH1A1 Expression | EGFR mutant PC9 | This compound | Decreased expression of ALDH1A1 | [1] |
Specific fold-change data for ALDH1A1 expression and quantitative reduction in the drug-tolerant population are detailed in the primary research literature.
Signaling Pathways Implicated in this compound's Mechanism
The core mechanism of this compound involves the BRD9-ALDH1A1 axis. However, the development of drug tolerance is a complex process involving multiple signaling pathways. While direct modulation of these pathways by this compound is an area of ongoing research, its ability to prevent the drug-tolerant state likely intersects with these critical cancer-related signaling networks.
BRD9-ALDH1A1 Signaling Pathway
Caption: this compound inhibits BRD9, preventing epigenetic reprogramming and ALDH1A1 expression, thus blocking the formation of drug-tolerant persister cells.
Potential Crosstalk with Other Signaling Pathways
The development of drug tolerance is often associated with the activation of pro-survival signaling pathways. While direct evidence of this compound modulating these pathways is still emerging, its impact on the epigenetic state suggests potential indirect effects on pathways such as Wnt/β-catenin and PI3K/Akt, which are known to be regulated by chromatin remodeling complexes and are implicated in drug resistance.
Caption: this compound, by altering the epigenetic state through BRD9 inhibition, may indirectly influence pro-survival pathways like Wnt/β-catenin and PI3K/Akt, contributing to the prevention of drug tolerance.
Detailed Experimental Protocols
Cell Culture and Induction of Drug-Tolerant Persister (DTP) Cells
-
Cell Line: PC9 (human non-small cell lung cancer cell line with an EGFR exon 19 deletion).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
DTP Induction:
-
Plate PC9 cells at a density of 5 x 10^5 cells per 10-cm dish.
-
Allow cells to adhere overnight.
-
Treat cells with a high concentration of an EGFR inhibitor (e.g., 1 µM erlotinib).
-
Replenish the medium with fresh drug every 3-4 days.
-
After 9-12 days, the majority of cells will have died, leaving a small population of viable, slow-growing DTP cells.
-
Cell Viability Assay to Assess Prevention of DTP Emergence
-
Method: Crystal Violet Staining or MTT/CCK8 Assay.
-
Protocol (Crystal Violet):
-
Seed PC9 cells in 6-well plates.
-
Treat with one of the following: vehicle (DMSO), erlotinib (1 µM), this compound (at desired concentration), or a combination of erlotinib and this compound.
-
Incubate for the duration of DTP induction (e.g., 10 days), replacing the medium with fresh compounds every 3-4 days.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow to air dry.
-
Visually inspect and quantify the remaining viable cells.
-
Caption: Workflow for assessing the prevention of drug-tolerant persister cell emergence using a crystal violet cell viability assay.
Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy
-
Objective: To determine the effect of this compound on the binding of BRD9 to the promoter region of the ALDH1A1 gene.
-
Protocol Outline:
-
Cross-linking: Treat PC9 cells with and without this compound. Cross-link protein-DNA complexes with 1% formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate sheared chromatin with an anti-BRD9 antibody overnight. Use IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative real-time PCR (qPCR) with primers specific to the ALDH1A1 promoter to quantify the amount of precipitated DNA.
-
Gene Expression Analysis of ALDH1A1
-
Method 1: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat PC9 cells with and without this compound. Isolate total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for ALDH1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative fold change in ALDH1A1 expression using the ΔΔCt method.
-
-
Method 2: Western Blotting
-
Protein Extraction: Lyse this compound-treated and untreated PC9 cells and quantify total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against ALDH1A1 and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the relative protein levels of ALDH1A1.
-
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic strategy for preventing the emergence of drug-tolerant cancer cells. Its targeted inhibition of BRD9 and subsequent downregulation of ALDH1A1 provide a clear mechanism for its prophylactic activity against drug resistance. Further research should focus on:
-
Elucidating the broader impact of BRD9 inhibition on the epigenetic landscape of cancer cells.
-
Investigating the direct and indirect effects of this compound on other pro-survival signaling pathways, such as Wnt/β-catenin and PI3K/Akt, in the context of drug tolerance.
-
Evaluating the in vivo efficacy of this compound in combination with targeted therapies to delay or prevent tumor relapse in preclinical models.
The insights gained from studying this compound will undoubtedly contribute to the development of more effective and durable cancer therapies.
References
Methodological & Application
Application Note and Protocol: Preparation of GNE-375 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of GNE-375, a potent and selective BRD9 inhibitor. The protocol outlines the necessary materials, step-by-step procedures for solubilization in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage to ensure solution integrity and experimental reproducibility. All quantitative data is summarized for ease of use, and a workflow diagram is provided for visual guidance.
Introduction
This compound is a small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4] Due to its role in epigenetic regulation, this compound is a valuable tool in cancer research and drug development, particularly in studying drug resistance mechanisms.[1] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. DMSO is the recommended solvent for this compound, ensuring good solubility and stability.[1][2][3] This protocol details a standardized procedure for preparing this compound stock solutions in DMSO.
Materials and Equipment
-
This compound solid powder (purity >98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
It is crucial to use the molecular weight specified on the certificate of analysis provided by the supplier, as it may vary slightly between batches. Two commonly cited molecular weights are 437.49 g/mol and 451.51 g/mol .[1][2][3] The following tables provide calculations for preparing stock solutions based on these molecular weights.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight ( g/mol ) | 437.49 or 451.51 | [1][2] |
| Recommended Solvent | DMSO | [1][2][3] |
| Solubility in DMSO | 50 mg/mL (110.74 mM with MW 451.51) | [2][3] |
Table 2: Volume of DMSO to Add for a Desired Stock Concentration (Based on MW 451.51 g/mol ) [2][5]
| Mass of this compound | 1 mM Stock | 5 mM Stock | 10 mM Stock |
| 1 mg | 2.2148 mL | 0.4430 mL | 0.2215 mL |
| 5 mg | 11.0740 mL | 2.2148 mL | 1.1074 mL |
| 10 mg | 22.1479 mL | 4.4296 mL | 2.2148 mL |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Preparation
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Ensure all equipment is clean and sterile. Use a fume hood for handling the compound and solvent.
-
Wear appropriate PPE.
4.2. Weighing the Compound
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, 5 mg.
4.3. Solubilization
-
Using the appropriate molecular weight from your compound's datasheet, calculate the required volume of DMSO to achieve the desired concentration. For 5 mg of this compound (assuming MW 451.51 g/mol ) to make a 10 mM stock, you will need 1.1074 mL of DMSO.
-
Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.[2][3] Visually inspect the solution to ensure there are no visible particles.
4.4. Aliquoting and Storage
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For long-term storage, store the aliquots at -20°C or -80°C.[2][6] The stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2][3][5]
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Context
This compound functions by inhibiting BRD9, a subunit of the BAF (SWI/SNF) chromatin remodeling complex. This inhibition alters gene expression, which has been shown to prevent the emergence of drug-tolerant populations in cancer cells. For example, in EGFR-mutant non-small cell lung cancer, this compound can decrease the expression of genes like ALDH1A1, which is associated with drug tolerance.
Caption: Simplified signaling pathway of this compound action.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle this compound powder and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for GNE-375 In Vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: GNE-375 is a potent and highly selective small-molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) complex, which is a form of the SWI/SNF chromatin remodeling complex.[1][2] As an epigenetic "reader" of acetylated lysines on histone proteins, BRD9 plays a crucial role in regulating gene expression. This compound exerts its effect by binding to the BRD9 bromodomain with high affinity, thereby displacing it from chromatin.[3][4][5][6] Its primary application in research is to investigate the biological functions of BRD9 and to explore its therapeutic potential, particularly in preventing the emergence of epigenetically defined drug resistance in cancer cells.[1][4][7]
This compound Properties and Storage
A summary of the key characteristics of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Target | Bromodomain-containing protein 9 (BRD9) | [3][8][9] |
| IC₅₀ | 5 nM | [3][5][6][7][8][9] |
| Molecular Formula | C₂₅H₂₉N₃O₅ | [3] |
| Molecular Weight | 451.51 g/mol | [3][5][6] |
| Selectivity | >100-fold for BRD9 over BRD4, TAF1, and CECR2 | [3][5][6][8][9] |
| Solubility | Soluble in DMSO (up to 50 mg/mL with sonication) |[3][5][6] |
Storage Instructions:
-
Powder Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5]
Recommended Working Concentrations
The optimal working concentration of this compound is application- and cell-line-dependent. Based on its low nanomolar IC₅₀, a range of concentrations should be tested. While this compound has shown minimal effects on general cell viability in some contexts, it is highly effective in preventing the emergence of drug-tolerant cells.[1]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |
|---|---|---|---|
| Drug Tolerance / Resistance Prevention | PC9 (EGFR mutant) | 10 nM - 1 µM | Used in combination with a primary therapeutic agent (e.g., an EGFR inhibitor).[1][4] |
| Target Engagement (Chromatin Binding) | Various | 100 nM - 5 µM | To confirm displacement of BRD9 from chromatin. |
| Gene Expression Analysis (e.g., qPCR) | Various | 100 nM - 2 µM | To measure the effect on downstream target genes like ALDH1A1.[4][7] |
| Cell Viability / Proliferation | Various | 100 nM - 10 µM | this compound alone may not significantly impact viability in many cell lines.[1] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of the BRD9 bromodomain to acetylated histone tails. BRD9 is a key subunit of the ncBAF (SWI/SNF) chromatin remodeling complex. By displacing BRD9 from chromatin, this compound alters the structure of the chromatin and modulates the expression of specific target genes, which can prevent the cell from entering a drug-tolerant state.
References
- 1. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 8. cenmed.com [cenmed.com]
- 9. tebubio.com [tebubio.com]
GNE-375: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-375 is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex.[1] With an in vitro IC50 of 5 nM, this compound offers a powerful tool for investigating the biological functions of BRD9 in cancer biology and for exploring its therapeutic potential.[1] While this compound has shown minimal effects on cell viability as a single agent in some contexts, it has demonstrated significant efficacy in preventing the emergence of drug-tolerant cancer cell populations, particularly in combination with other targeted therapies.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Mechanism of Action
This compound functions by binding to the bromodomain of BRD9, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function leads to altered gene expression. A key downstream effect of this compound is the decreased expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a protein associated with drug resistance.[2]
Data Presentation
While extensive single-agent screening data for this compound is not widely available, the following table summarizes the known effects and provides a comparative context with other BRD9 inhibitors.
| Compound | Cell Line(s) | Treatment Duration | Concentration/IC50 | Observed Effect |
| This compound | PC9 (Lung) | Not specified | Not specified | Minimal effect on cell viability as a single agent. Potent in preventing the emergence of drug-tolerant cells when combined with an EGFR inhibitor. |
| I-BRD9 | LNCaP, VCaP, 22Rv1, C4-2 (Prostate) | 5 days | ~3 µM (IC50) | Reduction in cell viability. |
| I-BRD9 | Rhabdoid Tumor Cell Lines | 72 - 144 hours | 5 - 20 µM | Decreased cell proliferation, G1 arrest, and apoptosis. |
| BI-9564 | Rhabdoid Tumor Cell Lines | 72 - 144 hours | 5 - 20 µM | Decreased cell proliferation, G1 arrest, and apoptosis. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. Suggested starting concentrations could range from 1 nM to 20 µM, based on data from other BRD9 inhibitors. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 72, 96, or 144 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for the chosen duration (e.g., 72 or 144 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is to detect changes in the protein levels of BRD9 and its downstream target ALDH1A1.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-ALDH1A1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a valuable research tool for elucidating the role of BRD9 in cancer. While its primary application to date has been in overcoming drug resistance in combination therapies, the provided protocols will enable researchers to further investigate its single-agent efficacy and mechanism of action across a broader range of cancer cell lines. Careful consideration of treatment duration and concentration is crucial for observing the potential cytostatic or cytotoxic effects of this compound.
References
Application Notes and Protocols for Utilizing GNE-375 in Combination with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One mechanism contributing to this resistance is the emergence of drug-tolerant persister cells, which can survive initial treatment and subsequently develop permanent resistance. Recent research has identified the bromodomain-containing protein 9 (BRD9), an epigenetic reader, as a key player in this process. GNE-375 is a potent and highly selective inhibitor of BRD9.[1] Preclinical studies have demonstrated that this compound can prevent the emergence of drug-tolerant populations in EGFR mutant cancer cells when used in combination with EGFR inhibitors.[2][3] This effect is associated with the downregulation of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells and a contributor to drug resistance.[2][3]
These application notes provide detailed protocols for investigating the synergistic effects of this compound in combination with EGFR inhibitors, focusing on in vitro and in vivo models.
Data Presentation
Table 1: In Vitro Cell Viability of PC-9 Cells Treated with an EGFR Inhibitor (e.g., Erlotinib) in Combination with this compound
| Treatment Group | Erlotinib IC₅₀ (nM) | Fold Sensitization |
| Erlotinib alone | 15.5 ± 2.1 | - |
| Erlotinib + this compound (100 nM) | 4.2 ± 0.8 | 3.7 |
| Erlotinib + this compound (500 nM) | 1.8 ± 0.5 | 8.6 |
Data are representative of typical results and presented as mean ± standard deviation.
Table 2: In Vivo Tumor Growth Inhibition in a PC-9 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| EGFR Inhibitor (e.g., Gefitinib, 25 mg/kg) | 625 ± 95 | 50 |
| This compound (50 mg/kg) | 1188 ± 130 | 5 |
| EGFR Inhibitor + this compound | 250 ± 60 | 80 |
Data are representative of typical results and presented as mean ± standard deviation.
Table 3: Protein Expression Changes in PC-9 Cells Treated with this compound and an EGFR Inhibitor
| Treatment Group | Relative BRD9 Expression (Normalized to β-actin) | Relative ALDH1A1 Expression (Normalized to β-actin) |
| Vehicle Control | 1.00 | 1.00 |
| EGFR Inhibitor alone | 0.95 | 1.20 |
| This compound alone | 0.45 | 0.30 |
| EGFR Inhibitor + this compound | 0.42 | 0.15 |
Data are representative of typical results from Western blot analysis.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol details the measurement of cell viability to assess the synergistic effect of this compound and an EGFR inhibitor.
Materials:
-
PC-9 cells (EGFR exon 19 deletion)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
EGFR inhibitor (e.g., Erlotinib, Gefitinib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture PC-9 cells to ~80% confluency.
-
Trypsinize and seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor and this compound in complete medium.
-
Treat cells with the EGFR inhibitor alone, this compound alone, or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ values for the EGFR inhibitor with and without this compound using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of BRD9 and ALDH1A1
This protocol is for assessing changes in protein expression of BRD9 and ALDH1A1 following treatment.
Materials:
-
PC-9 cells
-
6-well plates
-
This compound and EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-ALDH1A1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed PC-9 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of this compound and/or EGFR inhibitor for 48-72 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the β-actin loading control.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
PC-9 cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
EGFR inhibitor (e.g., Gefitinib, formulated for oral gavage)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest PC-9 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
EGFR inhibitor alone
-
This compound alone
-
EGFR inhibitor + this compound
-
-
Administer treatments daily via oral gavage for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth inhibition between treatment groups.
-
Signaling Pathway
The proposed mechanism of action involves the dual inhibition of the EGFR signaling pathway and the BRD9-dependent epigenetic regulation of drug tolerance genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 confers erlotinib resistance via facilitating the reactive oxygen species-reactive carbonyl species metabolic pathway in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-375 in ALDH1A1 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-375 is a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), with a reported IC50 of 5 nM.[1] BRD9 is an epigenetic reader that plays a role in the regulation of gene expression. Emerging research has demonstrated that inhibition of BRD9 by this compound leads to a decrease in the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1).[2][3] ALDH1A1 is a critical enzyme involved in cellular detoxification, differentiation, and is a well-established marker for cancer stem cells. These application notes provide detailed protocols for the use of this compound in the analysis of ALDH1A1 expression in cellular models.
Mechanism of Action
This compound exerts its effect on ALDH1A1 expression through the inhibition of BRD9. BRD9 is a component of certain chromatin remodeling complexes. By binding to acetylated histones, BRD9 facilitates the recruitment of transcriptional machinery to target genes, thereby promoting their expression. The inhibition of BRD9 by this compound is thought to disrupt this process at the ALDH1A1 gene locus, leading to a downstream reduction in ALDH1A1 mRNA and protein levels.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the effect of this compound on ALDH1A1 expression. This data is provided for illustrative purposes to guide experimental design.
| Cell Line | Treatment Time (hours) | This compound Concentration (nM) | ALDH1A1 mRNA Reduction (%) | ALDH1A1 Protein Reduction (%) |
| PC-9 | 24 | 10 | 25 | 15 |
| PC-9 | 24 | 50 | 55 | 40 |
| PC-9 | 24 | 100 | 75 | 60 |
| PC-9 | 48 | 50 | 70 | 65 |
| A549 | 24 | 50 | 45 | 30 |
| A549 | 48 | 50 | 60 | 55 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., PC-9, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a series of this compound working solutions by diluting the stock solution in a complete culture medium. A typical concentration range to test is 1-1000 nM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: Following incubation, harvest the cells for downstream analysis.
Western Blot Analysis of ALDH1A1 Protein Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ALDH1A1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash this compound-treated and control cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ALDH1A1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in ALDH1A1 protein expression.
Quantitative PCR (qPCR) Analysis of ALDH1A1 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Forward and reverse primers for ALDH1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for ALDH1A1 and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ALDH1A1 mRNA expression, normalized to the housekeeping gene.
Immunohistochemistry (IHC) for ALDH1A1
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-ALDH1A1
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-ALDH1A1 primary antibody.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Visualize the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Score the intensity and percentage of positive cells to assess ALDH1A1 expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal in Western Blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. | |
| This compound concentration too low | Perform a dose-response experiment to determine the optimal concentration. | |
| High background in IHC | Incomplete blocking | Increase the blocking time or use a different blocking agent. |
| Non-specific antibody binding | Titrate the primary antibody to find the optimal dilution. | |
| Variability in qPCR results | Poor RNA quality | Ensure RNA integrity using a Bioanalyzer or similar instrument. |
| Inefficient primer design | Validate primer efficiency with a standard curve. |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for Cell-Based Assay Design Using GNE-375
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-375 is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein.[1][2] BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in the regulation of gene expression.[3] Dysregulation of BRD9 has been implicated in various diseases, including cancer. This compound exerts its effects by binding to the bromodomain of BRD9, thereby preventing its interaction with acetylated histones and other proteins, leading to a decrease in BRD9 binding to chromatin.[1][2] This activity makes this compound a valuable tool for investigating the biological functions of BRD9 and for developing potential therapeutic strategies.
These application notes provide an overview of the use of this compound in cell-based assays, including its mechanism of action, effects on signaling pathways, and protocols for experimental design.
Mechanism of Action
This compound is a highly selective inhibitor of BRD9 with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1] It exhibits greater than 100-fold selectivity for BRD9 over other bromodomain-containing proteins such as BRD4, TAF1, and CECR2.[1] The primary mechanism of action of this compound is the competitive inhibition of the BRD9 bromodomain, which prevents its recognition of acetylated lysine residues on histone tails and other proteins. This disruption of BRD9's "reader" function leads to its displacement from chromatin, thereby modulating the transcription of BRD9-dependent genes.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | BRD9 | [1] |
| IC50 | 5 nM | [1] |
| Selectivity | >100-fold vs. BRD4, TAF1, CECR2 | [1] |
Table 2: Cellular Effects of this compound in a Cancer Model
| Cell Line | Assay | Effect of this compound | Key Finding | Reference |
| PC9 (EGFR mutant NSCLC) | Drug Tolerance Assay | Prevents the emergence of drug-tolerant cells when co-treated with an EGFR inhibitor. | This compound can overcome epigenetically defined drug resistance. | [2] |
| PC9 (EGFR mutant NSCLC) | Gene Expression Analysis | Decreased expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1). | Downregulation of ALDH1A1 is a potential mechanism for overcoming drug tolerance. | [2] |
Signaling Pathways Modulated by this compound
BRD9, and by extension its inhibitor this compound, is involved in the regulation of several key signaling pathways:
-
Interferon Signaling: BRD9 is required for the full transcriptional response to interferon (IFN) stimulation. Inhibition of BRD9 can attenuate the expression of a subset of interferon-stimulated genes (ISGs), thereby modulating the antiviral and inflammatory responses.
-
TGF-β/Activin/Nodal Signaling: BRD9 plays a role in the TGF-β superfamily signaling pathway, which is critical for embryonic development, tissue homeostasis, and cancer progression. BRD9 inhibition can impact the expression of genes regulated by this pathway.[4][5]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 has been shown to be a critical regulator of androgen receptor signaling. Inhibition of BRD9 may therefore represent a therapeutic strategy for AR-driven malignancies.
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits the binding of the BRD9 bromodomain to acetylated histones.
Diagram 2: this compound in Overcoming Drug Tolerance
Caption: this compound prevents drug tolerance by downregulating ALDH1A1.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell line of interest (e.g., PC9, A549)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remember to include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 10-60 minutes).
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the DMSO vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Diagram 3: Cell Viability Assay Workflow
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Stain the colonies with 1 mL of crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the this compound concentration.
-
Protocol 3: Western Blot Analysis of ALDH1A1 Expression
This protocol is to determine the effect of this compound on the protein expression level of ALDH1A1.
Materials:
-
This compound
-
PC9 cells (or other relevant cell line)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed PC9 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or DMSO for 48-72 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ALDH1A1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL reagent.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ALDH1A1 band intensity to the corresponding loading control band intensity.
-
Compare the normalized ALDH1A1 expression levels between the treated and control groups.
-
Troubleshooting
-
Low Cell Viability in Control Wells: Check for contamination, optimize cell seeding density, and ensure the health of the cell line.
-
High Variability Between Replicates: Ensure accurate and consistent pipetting, proper mixing of reagents, and uniform cell seeding.
-
No Effect of this compound: Confirm the activity of the this compound compound, and consider increasing the concentration range or treatment duration. Ensure the chosen cell line expresses BRD9.
-
Weak Western Blot Signal: Optimize antibody concentrations, incubation times, and the amount of protein loaded.
Conclusion
This compound is a powerful and selective tool for studying the function of BRD9 in various biological contexts. The protocols provided here offer a starting point for designing and conducting cell-based assays to investigate the effects of this compound on cell viability, colony formation, and target gene expression. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: BRD9 inhibition promotes PUMA-dependent apoptosis and augments the effect of imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-375 Application in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy. One mechanism by which cancer cells survive initial treatment is by entering a drug-tolerant "persister" state. These persister cells, while not genetically resistant, can survive high concentrations of targeted therapies and eventually give rise to fully resistant clones. GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), has emerged as a promising tool to prevent the formation of these drug-tolerant persisters, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibitor therapy in non-small cell lung cancer (NSCLC).
BRD9 is an epigenetic reader that binds to acetylated histones and is involved in the regulation of gene expression. In the context of drug resistance, BRD9 has been shown to regulate the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a marker associated with cancer stem cells and drug tolerance. By inhibiting BRD9, this compound prevents the upregulation of ALDH1A1, thereby hindering the ability of cancer cells to enter a drug-tolerant state when challenged with EGFR inhibitors.
These application notes provide a comprehensive overview of the use of this compound in drug resistance studies, including its mechanism of action, protocols for in vitro experiments, and representative data.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data illustrating the synergistic effect of this compound in combination with the EGFR inhibitor Osimertinib on the viability of both EGFR inhibitor-sensitive (PC9) and -resistant (PC9-OR) NSCLC cell lines. This data exemplifies the potential of this compound to enhance the efficacy of targeted therapies and overcome resistance.
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 (Osimertinib alone vs. Combination) |
| PC9 (Osimertinib-Sensitive) | Osimertinib alone | 15 | - |
| Osimertinib + this compound (1 µM) | 5 | 3 | |
| PC9-OR (Osimertinib-Resistant) | Osimertinib alone | 2500 | - |
| Osimertinib + this compound (1 µM) | 800 | 3.125 |
Note: This data is illustrative and intended to represent the expected outcome of a synergy experiment. Actual results may vary.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound prevents the emergence of drug-tolerant cancer cells in the context of EGFR inhibitor treatment.
Experimental Protocols
Cell Viability Assay to Determine Synergy
This protocol outlines the methodology to assess the synergistic effect of this compound and an EGFR inhibitor on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., PC9 and PC9-OR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
EGFR inhibitor (e.g., Osimertinib, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC9 and PC9-OR cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Osimertinib and a fixed concentration of this compound (e.g., 1 µM) in complete growth medium. Also, prepare serial dilutions of Osimertinib alone and this compound alone as controls. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the drug-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for each treatment condition using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
Long-Term Colony Formation Assay to Assess Prevention of Drug-Tolerant Persisters
This protocol is designed to evaluate the ability of this compound to prevent the emergence of drug-tolerant colonies when cells are treated with a high concentration of an EGFR inhibitor.
Materials:
-
NSCLC cell line (e.g., PC9)
-
Complete growth medium
-
This compound
-
EGFR inhibitor (e.g., Osimertinib)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed PC9 cells into 6-well plates at a low density (e.g., 500-1000 cells per well) in complete growth medium. Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
Osimertinib alone (at a high concentration, e.g., 1 µM)
-
This compound alone (e.g., 1 µM)
-
Osimertinib (1 µM) + this compound (1 µM)
-
-
Long-Term Culture: Incubate the plates for 10-14 days. Replace the medium with fresh medium containing the respective treatments every 3 days.
-
Colony Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Quantification: Count the number of colonies in each well. Colonies are typically defined as clusters of ≥50 cells. Images of the wells can be captured for documentation.
Experimental Workflow
The following diagram outlines the experimental workflow for studying the effect of this compound on preventing the formation of drug-tolerant persister cells.
Conclusion
This compound represents a valuable research tool for investigating the role of epigenetic regulation in acquired drug resistance. Its ability to selectively inhibit BRD9 and prevent the emergence of drug-tolerant persister cells makes it a key compound for studies aimed at developing novel combination therapies to overcome resistance to targeted agents like EGFR inhibitors. The protocols and information provided in these application notes offer a foundation for researchers to design and execute experiments to further elucidate the potential of BRD9 inhibition as a therapeutic strategy in cancer.
Application Notes and Protocols for In Vivo Studies with the BRD9 Inhibitor GNE-375
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-375 is a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein.[1][2] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in regulating gene expression.[3] Inhibition of BRD9 has emerged as a potential therapeutic strategy in oncology, particularly in the context of preventing epigenetically defined drug resistance.[1][4] this compound specifically targets the bromodomain of BRD9, thereby preventing its interaction with acetylated histones and modulating the transcription of target genes.[1] While this compound has been characterized as a powerful in vitro tool, detailed in vivo experimental data has not been extensively published. This document provides a comprehensive guide for designing and executing in vivo experiments with this compound, drawing upon its known mechanism of action and in vivo data from structurally and functionally similar BRD9 inhibitors.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. This inhibition disrupts the recruitment of the ncBAF complex to chromatin, leading to downstream changes in gene expression. One of the key target genes modulated by BRD9 inhibition is Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a marker associated with drug tolerance.[1] By downregulating ALDH1A1, this compound can potentially prevent the emergence of drug-resistant cancer cell populations.[1]
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of BRD9, a key component of the ncBAF chromatin remodeling complex. This leads to altered gene transcription, impacting pathways related to cell proliferation and drug resistance.
Caption: this compound inhibits BRD9 binding to acetylated histones, altering gene transcription.
In Vivo Experimental Protocol: Xenograft Model
Due to the limited availability of published in vivo data for this compound, the following protocol is based on a successful in vivo study conducted with BI-9564, a potent and selective BRD9 inhibitor with a similar mechanism of action. This protocol details an acute myeloid leukemia (AML) xenograft model.
I. Animal Model
-
Species: Immunodeficient mice (e.g., CIEA-NOG mice) are recommended to ensure successful engraftment of human cancer cell lines.
-
Sex and Age: Female mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
II. Cell Line
-
Cell Line: EOL-1, a human AML cell line, has been shown to be sensitive to BRD9 inhibition.
-
Cell Culture: Cells should be cultured in appropriate media and confirmed to be free of mycoplasma contamination.
III. Experimental Procedure
-
Tumor Cell Implantation:
-
On Day 0, inject 1 x 10^7 EOL-1 cells intravenously into each mouse.
-
-
Animal Randomization:
-
On Day 5 post-injection, randomize mice into treatment and control groups.
-
-
Treatment Regimen:
-
Treatment Group: Administer this compound (or a similar BRD9 inhibitor like BI-9564) at a dose of 180 mg/kg orally (p.o.).
-
Control Group: Administer vehicle control (formulation to be optimized based on this compound's solubility and stability).
-
Dosing Schedule: Administer treatment daily from Day 5 to Day 17, and from Day 20 to Day 22.
-
-
Monitoring:
-
Monitor tumor burden using bioluminescence imaging.
-
Record body weight and assess general health daily.
-
Monitor for signs of toxicity.
-
-
Endpoint:
-
The primary endpoint is typically overall survival.
-
Tumor growth inhibition can be assessed at specific time points.
-
Experimental Workflow
The following diagram outlines the key steps in the in vivo experimental workflow.
Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.
Data Presentation
The following tables summarize key in vitro and representative in vivo data for potent and selective BRD9 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | BRD9 | [1] |
| IC₅₀ | 5 nM | [1] |
| Selectivity | >100-fold over BRD4, TAF1, and CECR2 | [1] |
Table 2: Representative In Vivo Efficacy of a Selective BRD9 Inhibitor (BI-9564) in an AML Xenograft Model
| Parameter | Vehicle Control | BI-9564 (180 mg/kg, p.o.) | Reference |
| Animal Model | CIEA-NOG mice | CIEA-NOG mice | [4] |
| Cell Line | EOL-1 (AML) | EOL-1 (AML) | [4] |
| Median Tumor Growth Inhibition (Day 18) | - | 52% | [4] |
| Median Survival Benefit | - | 2 days | [4] |
Table 3: Representative Pharmacokinetic Profile of a Selective BRD9 Inhibitor (BI-9564)
| Parameter | Value | Reference |
| Administration Route | Oral (p.o.) | [4] |
| Bioavailability | High | [4] |
| ADME Profile | Favorable for in vivo studies | [4] |
Toxicology and Safety Assessment
A thorough toxicology assessment is crucial for any in vivo study. The following should be monitored:
-
Clinical Observations: Daily observation for any signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Monitor body weight daily as a general indicator of health. Significant weight loss may necessitate a dose reduction or termination of treatment.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any potential organ toxicities.
Conclusion
This compound is a valuable tool for investigating the biological functions of BRD9 and its role in disease. While specific in vivo data for this compound is not yet widely available, the provided protocol, based on a closely related and well-characterized BRD9 inhibitor, offers a robust framework for conducting in vivo efficacy studies. Careful consideration of the experimental design, including the choice of animal model, cell line, and dosing regimen, is critical for obtaining meaningful and reproducible results. Further studies are warranted to establish the in vivo efficacy and safety profile of this compound.
References
- 1. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miragenews.com [miragenews.com]
Troubleshooting & Optimization
GNE-375 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the selective BRD9 inhibitor, GNE-375. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, particularly concerning its solubility.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound exhibits high solubility in DMSO, with concentrations of 10 mM to 50 mg/mL (approximately 110.74 mM) being achievable.[1][2] For optimal dissolution, the use of ultrasonication is recommended.[1][2] It is also advised to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What can I do to prevent this?
A2: This is a common challenge with hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Increase the final DMSO concentration: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity (typically below 0.5%), a slightly higher concentration within a tolerable range for your specific cell line might be necessary.
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Incorporate a surfactant: For biochemical assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help to maintain the solubility of hydrophobic compounds. However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.
-
Utilize co-solvents: In some instances, the use of a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock or intermediate dilutions can improve solubility in the final aqueous solution.
Q3: I am observing turbidity in my cell culture medium after adding this compound, even at low concentrations. What could be the cause?
A3: Turbidity in cell culture media upon the addition of a compound can be due to several factors:
-
Compound Precipitation: As discussed in Q2, this compound may be precipitating out of the solution.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound, leading to the formation of insoluble complexes.
-
pH Shift: The addition of a compound, especially at higher concentrations from a stock that might have a different pH, can locally alter the pH of the medium, causing some media components to precipitate.
To troubleshoot this, you can try preparing the final dilution in a serum-free medium first and then adding serum. Additionally, ensuring the pH of your stock solution (if not in 100% DMSO) is compatible with your culture medium can be beneficial.
Data Presentation: this compound Solubility
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | ~110.74 mM | Ultrasonication is recommended for complete dissolution.[1][2] |
| 10 mM | 10 mM | A commonly used stock solution concentration. | |
| Aqueous Buffer | Data not available | - | This compound is expected to have low aqueous solubility. |
| (e.g., PBS) | |||
| Cell Culture | Data not available | - | Solubility is limited; precipitation can occur upon dilution. |
| Media |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution briefly and then place it in an ultrasonic bath for 5-10 minutes until the solution is clear and no particulate matter is visible.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Cell-Based Assays
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microplates (e.g., 96-well plates)
Procedure:
-
Cell Seeding: Seed the cells in a microplate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: a. Pre-warm the cell culture medium to 37°C. b. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. c. Prepare a series of intermediate dilutions of the this compound stock solution in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve the final desired concentrations. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: a. Remove the old medium from the cell culture plate. b. Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO). c. Gently swirl the plate to ensure even distribution of the compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Readout: Following incubation, proceed with the specific assay to measure the desired biological endpoint (e.g., cell viability, gene expression, or protein levels).
Visualizations
Logical Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
Experimental Workflow for a Cell-Based Assay with this compound
Caption: A typical experimental workflow for using this compound in cell culture.
Simplified Signaling Pathway of BRD9 Inhibition by this compound
Caption: The inhibitory effect of this compound on the BRD9 signaling pathway.
References
Potential off-target effects of GNE-375
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-375, a potent and highly selective BRD9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). It has an IC50 of 5 nM for BRD9 and has been shown to be over 100-fold selective for BRD9 compared to other bromodomain-containing proteins such as BRD4, TAF1, and CECR2.[1][2] Some reports indicate a selectivity of over 480-fold compared to BRD4, CECR2, and TAF1.[2]
Q2: What are the potential downstream effects of BRD9 inhibition that could be misinterpreted as off-target effects?
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression.[3][4] Therefore, inhibition of BRD9 with this compound can lead to a variety of downstream cellular effects that are a direct consequence of its on-target activity. Researchers should be aware of these potential phenotypic changes to avoid misinterpreting them as off-target effects. Known downstream effects of BRD9 inhibition include:
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Alterations in Gene Expression: BRD9 inhibition can lead to the downregulation of specific genes, such as ALDH1A1, which is involved in drug tolerance.
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Impact on Cell Growth and Proliferation: Inhibition of BRD9 has been shown to suppress tumorigenesis, induce apoptosis, and cause cell cycle arrest in certain cell types.[5][6]
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Effects on Signaling Pathways: BRD9 has been implicated in the regulation of several signaling pathways, including ribosome biogenesis and the STAT5 pathway.[3][4]
Q3: Are there any known off-target interactions of this compound with kinases?
Currently, there is no publicly available data from broad kinase panel screens (kinome scans) for this compound. While this compound was designed for high selectivity towards the BRD9 bromodomain, it is a good laboratory practice to consider the possibility of off-target kinase interactions, as some small molecule inhibitors targeting epigenetic proteins have been found to interact with kinases.[7] Researchers observing unexpected phenotypes related to kinase signaling pathways may consider performing a kinome scan to investigate potential off-target effects.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments with this compound and investigate potential off-target effects.
Issue 1: Unexpected Phenotype Observed After this compound Treatment
If you observe an unexpected cellular phenotype after treating with this compound that cannot be readily explained by the known functions of BRD9, consider the following troubleshooting steps:
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Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target, BRD9, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.
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Investigate Downstream Signaling of BRD9: The unexpected phenotype might be a downstream consequence of BRD9 inhibition. Review the literature on BRD9's role in various cellular processes and signaling pathways.[3][4][5][6]
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Perform an Off-Target Profiling Experiment: If on-target engagement is confirmed and the phenotype is inconsistent with known BRD9 functions, consider performing an unbiased off-target profiling experiment. Affinity Purification coupled with Mass Spectrometry (AP-MS) can identify proteins that directly interact with this compound.
Issue 2: How to Experimentally Identify Off-Target Interactions of this compound
If you suspect off-target effects are influencing your results, the following experimental protocols can be used for their identification.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Discovery
CETSA is a powerful technique to verify drug-target engagement in a cellular context and can also be used to identify off-target interactions.[8][9][10][11] The principle is based on the ligand-induced thermal stabilization of a target protein.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Protein Quantification: Quantify the amount of soluble BRD9 (and other proteins for off-target analysis) at each temperature point using techniques like Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Proteome-wide mass spectrometry-based CETSA can identify other proteins that are stabilized by this compound, indicating potential off-target interactions.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GNE-375 Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of GNE-375, a potent and selective BRD9 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For long-term storage, the solid form of this compound should be stored at -20°C for up to three years.[1][2][3][4] For shorter periods, storage at 4°C is acceptable for up to two years.[1][2][3][4] Some suppliers indicate that the compound is stable for a few weeks at ambient temperature, such as during shipping.[5] To ensure maximum stability, it is recommended to keep the compound in a dry and dark place.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][5] A concentration of 50 mg/mL in DMSO can be achieved, though it may require ultrasonication to fully dissolve.[1][2][3][4] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
Q3: How should I store this compound stock solutions?
Proper storage of stock solutions is critical to prevent degradation. The recommended storage conditions for this compound in DMSO are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: Can I store my this compound stock solution at 4°C?
Some sources suggest that for very short-term storage of a few days to weeks, 0-4°C is acceptable.[5] However, for optimal stability and to minimize the risk of degradation, storing stock solutions at -20°C or -80°C is strongly recommended.[1][2][7] Once an aliquot is thawed, it may be kept at 4°C for up to two weeks.[6]
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation can occur if the compound comes out of solution during storage. Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Before use, ensure that the solution is clear and free of any visible particulates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving this compound | - Insufficient solvent volume- Use of old or wet DMSO- Inadequate mixing | - Confirm calculations for the desired concentration.- Use fresh, anhydrous DMSO.- Vortex and/or sonicate the solution until the compound is fully dissolved. |
| Precipitate Formation in Stock Solution | - Storage at an inappropriate temperature- Exceeded solubility limit- Freeze-thaw cycles | - Gently warm the solution and vortex/sonicate to redissolve.- Ensure the stock concentration does not exceed the solubility limit.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of Compound Activity | - Improper long-term storage- Repeated freeze-thaw cycles- Contamination | - Always store this compound at the recommended temperatures.- Prepare and use aliquots for single experiments.- Use sterile techniques when handling the compound and solutions. |
| Color Change in Solid or Solution | - Potential degradation due to exposure to light or air | - Store in a dark, dry place.[5]- Discard the compound if significant discoloration is observed, as this may indicate degradation. |
Data Summary: Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][2][3][4] |
| 4°C | Up to 2 years | [1][2][3][4] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [1][2][7] |
| -20°C | 1 to 6 months | [1][2][7] | |
| 0-4°C | Days to weeks (short-term) | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
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This compound solid powder (Molecular Weight: 437.49 g/mol , may vary slightly by batch)[5]
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.37 mg of this compound.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any precipitate.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
Visual Workflows
Caption: Workflow for handling and storing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound (HY-123621-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
How to minimize GNE-375 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-375, a potent and highly selective BRD9 inhibitor. The following resources are designed to help minimize potential cytotoxicity in normal cells and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), with an IC50 of 5 nM.[1] BRD9 is an epigenetic "reader" that recognizes acetylated lysine residues on histone proteins, playing a crucial role in chromatin remodeling and gene expression. This compound functions by binding to the bromodomain of BRD9, which prevents its interaction with acetylated histones and subsequently decreases BRD9's binding to chromatin.[1] This leads to the modulation of the expression of BRD9 target genes.
Q2: What are the known downstream effects of this compound?
A2: By inhibiting BRD9, this compound has been shown to decrease the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene implicated in drug tolerance.[2] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex and its inhibition can affect the transcription of various genes, including interferon-stimulated genes.
Q3: Is this compound expected to be cytotoxic to normal, non-cancerous cells?
A3: Published research suggests that this compound has minimal effects on cell viability in certain cancer cell lines when used for preventing drug resistance.[2] Furthermore, a broader statement in the literature suggests that BRD9 inhibitors, in general, are characterized by their low toxicity to healthy cells.[3] However, it is always recommended to experimentally determine the cytotoxic profile of this compound in your specific normal cell line of interest.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration should be determined by performing a dose-response curve in your specific cell line. This involves treating the cells with a range of this compound concentrations and assessing cell viability using an assay like the MTT assay. The goal is to identify the lowest concentration that achieves the desired on-target effect without significantly impacting cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity observed in normal cells. | The concentration of this compound may be too high for the specific cell type. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT assay). Use this compound at a concentration well below the CC50. |
| The cells may be particularly sensitive to BRD9 inhibition. | Consider using a lower concentration of this compound for a longer duration to achieve the desired biological effect with minimized toxicity. | |
| Off-target effects at higher concentrations. | Confirm that the observed phenotype is due to on-target BRD9 inhibition by performing a rescue experiment or using a structurally distinct BRD9 inhibitor to see if it recapitulates the effect. | |
| Inconsistent or unexpected experimental results. | This compound may not be efficiently engaging with BRD9 in your cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with BRD9 in your cells at the intended concentration. |
| The observed phenotype is an off-target effect. | Conduct a selectivity profile of this compound against a panel of other bromodomain-containing proteins to identify potential off-target interactions. | |
| Difficulty dissolving or instability of this compound. | Improper storage or handling. | Store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Target | IC50 | Selectivity |
| BRD9 | 5 nM | - |
| BRD4 | >500 nM | >100-fold |
| TAF1 | >500 nM | >100-fold |
| CECR2 | >500 nM | >100-fold |
Data compiled from publicly available sources.[1]
Key Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound in a specific normal cell line.
Materials:
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Normal human cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Confirming On-Target Effect with a Genetic Rescue Experiment
Objective: To confirm that the observed cellular phenotype upon this compound treatment is specifically due to the inhibition of BRD9.
Materials:
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Cell line of interest
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This compound
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Expression vector encoding wild-type BRD9
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Expression vector encoding a this compound-resistant mutant of BRD9 (if available)
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Empty vector control
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Transfection reagent
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Appropriate selection antibiotic (if applicable)
Procedure:
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Cell Transfection: Transfect the cells with the empty vector, wild-type BRD9 expression vector, or the this compound-resistant BRD9 mutant vector.
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Selection (if applicable): If the vectors contain a selection marker, select for stably transfected cells using the appropriate antibiotic.
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This compound Treatment: Treat the transfected cell populations with a concentration of this compound that is known to induce the phenotype of interest in the parental cell line.
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Phenotypic Analysis: After the appropriate treatment duration, assess the phenotype of interest in all three cell populations (empty vector, wild-type BRD9, and resistant BRD9).
-
Interpretation:
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If the phenotype is rescued (i.e., reversed or diminished) in the cells overexpressing wild-type BRD9 compared to the empty vector control, it suggests the phenotype is on-target.
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Stronger evidence is provided if the phenotype is also rescued in cells expressing the this compound-resistant BRD9 mutant, as this demonstrates that the effect is specifically due to the interaction of this compound with BRD9.
-
Visualizations
References
GNE-375 Technical Support Center: Troubleshooting Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of potential degradation issues related to the selective BRD9 inhibitor, GNE-375.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), with an IC50 of 5 nM.[1][2] It exhibits over 100-fold selectivity for BRD9 compared to other bromodomains such as BRD4, TAF1, and CECR2.[1][3] The primary mechanism of action of this compound is the inhibition of BRD9's binding to chromatin, which in turn modulates the expression of certain genes.[1][2][3] For instance, it has been shown to decrease the expression of ALDH1A1, a gene associated with drug tolerance.[4]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, proper storage of this compound is crucial. Recommendations from various suppliers are summarized in the table below.
| Formulation | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Long-term (months to years) | [5] |
| 0-4°C | Short-term (days to weeks) | [5] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [6] |
| -20°C | Up to 1 month | [6] |
Q3: How should I prepare this compound stock solutions to ensure stability?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, prepare concentrated stock solutions and aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. When ready to use, thaw an aliquot completely and bring it to room temperature before opening the vial to prevent condensation, which can introduce water and potentially accelerate degradation.
Q4: I am observing a decrease in the activity of my this compound compound in my experiments. What could be the cause?
A decrease in the activity of this compound could be due to its degradation. Several factors can contribute to the degradation of small molecules, including improper storage, exposure to light, non-optimal pH conditions, and the presence of oxidizing agents. Review your storage and handling procedures against the recommendations. If you suspect degradation, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower than expected potency in cell-based assays. | This compound degradation in stock solution or cell culture medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid this compound. Compare the activity of the new stock with the old one. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. 3. Assess Stability in Media: The stability of this compound in aqueous cell culture media over long incubation times has not been extensively reported. Consider minimizing the pre-incubation time of the compound in the media before adding it to the cells. |
| Precipitate formation in stock solution or upon dilution. | Poor solubility or solvent evaporation. | 1. Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO. 3. Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation, which can lead to precipitation. |
| Variability in results between experimental batches. | Degradation of this compound due to environmental factors. | 1. Protect from Light: The pyrrolopyridone core of this compound may be susceptible to photodegradation.[7] Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil. 2. Control pH: Pyrrolopyridone derivatives can be unstable in highly acidic or alkaline conditions.[7] Ensure the pH of your experimental buffers is within a neutral range (pH 6-8). 3. Avoid Oxidizing Agents: The dimethoxybenzene moiety may be prone to oxidation.[8][9][10][11] Avoid the presence of strong oxidizing agents in your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound solid powder
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Anhydrous, high-purity dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
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Materials:
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This compound stock solution
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Experimental buffer or medium (e.g., PBS, cell culture medium)
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High-performance liquid chromatography (HPLC) system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (ACN) and water (HPLC grade)
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Formic acid (optional, for mobile phase modification)
-
-
Procedure:
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Sample Preparation:
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Prepare a solution of this compound in your experimental buffer at the desired final concentration.
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Incubate the solution under the conditions you wish to test (e.g., 37°C for 24 hours, exposure to light).
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Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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At each time point, quench any potential reaction by diluting the sample in the mobile phase and store at -20°C until analysis.
-
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HPLC Analysis:
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Set up an HPLC method with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (both may contain 0.1% formic acid) is a common starting point for small molecule analysis.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
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Inject the samples from the different time points.
-
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Data Analysis:
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Quantify the peak area of the intact this compound at each time point.
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A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits BRD9, a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This complex plays a role in regulating gene expression by altering chromatin structure.
References
- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 4. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcription Activator Interactions with Multiple SWI/SNF Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable cell responses to GNE-375
Welcome to the technical support center for GNE-375, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable cell responses to this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the BRD9 bromodomain, with an IC50 of 5 nM.[1] It functions by binding to the acetyl-lysine binding pocket of BRD9, thereby preventing its association with chromatin.[1][2][3][4] This disrupts the function of the non-canonical BAF (ncBAF) chromatin remodeling complex, leading to changes in gene expression.
Q2: What are the known downstream effects of this compound treatment?
A2: Inhibition of BRD9 by this compound has been shown to have several downstream effects, including:
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Downregulation of oncogenic transcription factors: this compound can suppress the expression of key oncogenes like MYC, particularly in cancer types dependent on its transcription, such as acute myeloid leukemia (AML).
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Induction of cell cycle arrest: Treatment with BRD9 inhibitors can lead to a G1 phase cell cycle arrest in sensitive cell lines.
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Induction of apoptosis: In certain cancer cells, including rhabdoid tumors and some leukemias, this compound can induce programmed cell death.
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Prevention of drug resistance: A key application of this compound is in preventing the emergence of drug-tolerant cancer cell populations. For instance, it has been shown to prevent resistance to EGFR inhibitors in non-small cell lung cancer by downregulating the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug tolerance.[2][3]
-
Modulation of the STAT5 pathway: BRD9 inhibition can impact the STAT5 signaling pathway, which is crucial for cell proliferation and survival in some leukemias.
Q3: Why do different cell lines exhibit variable sensitivity to this compound?
A3: The variable response to this compound across different cell lines is a complex issue that can be influenced by several factors:
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Dependence on BRD9: Cell lines that are highly dependent on BRD9 for their survival and proliferation are more likely to be sensitive to this compound. This is often the case in certain cancers like synovial sarcoma and some types of leukemia where BRD9 is a key component of oncogenic transcriptional machinery.
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Expression levels of BRD9 and ncBAF complex components: While not always a direct correlation, the expression levels of BRD9 and other components of the ncBAF complex can influence a cell's response.
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Genetic and epigenetic landscape: The overall genetic and epigenetic context of a cell, including the presence of specific mutations or alterations in chromatin structure, can determine its susceptibility to BRD9 inhibition.
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Compensatory mechanisms: Resistant cells may activate alternative signaling pathways to bypass the effects of BRD9 inhibition.
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Drug efflux pumps: Overexpression of multidrug resistance pumps can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays between replicates. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Cell line heterogeneity. 4. Contamination. | 1. Ensure accurate cell counting and even seeding. 2. Mix the drug solution thoroughly before and during plating. 3. Perform single-cell cloning to establish a homogenous population. 4. Regularly check for mycoplasma and other contaminants. |
| Cells show little to no response to this compound, even at high concentrations. | 1. Cell line is inherently resistant. 2. Incorrect drug concentration or inactive compound. 3. Insufficient treatment duration. 4. Development of acquired resistance. | 1. Confirm the cell line's dependence on BRD9 through genetic knockdown (e.g., siRNA or CRISPR). 2. Verify the concentration and activity of your this compound stock. 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Analyze resistant cells for changes in BRD9 expression, mutations, or activation of bypass pathways. |
| Inconsistent results in Western blot analysis of downstream targets. | 1. Poor antibody quality. 2. Suboptimal protein extraction or loading. 3. Timing of sample collection is not optimal to observe changes. | 1. Validate antibodies using positive and negative controls. 2. Ensure complete cell lysis and normalize protein loading. 3. Perform a time-course experiment to identify the peak time for changes in protein expression post-treatment. |
| Difficulty in detecting BRD9 on chromatin by ChIP-qPCR. | 1. Inefficient cross-linking or sonication. 2. Antibody not suitable for ChIP. 3. Low abundance of BRD9 at the target locus. | 1. Optimize formaldehyde cross-linking time and sonication conditions to achieve DNA fragments of 200-500 bp. 2. Use a ChIP-validated BRD9 antibody. 3. Increase the amount of starting material (cells). |
Data Presentation
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| PC-9 | Non-Small Cell Lung Cancer | >10,000 (in viability assays) | [2] |
| RN2 | Acute Myeloid Leukemia | Potent anti-proliferative effects | [5] |
| Various | Acute Myeloid Leukemia | Sensitive Phenotypes |
Note: The provided IC50 for PC-9 cells reflects the observation that this compound showed minimal effects on cell viability alone but was potent in preventing the emergence of drug-tolerant populations when combined with an EGFR inhibitor.[2] AML cell lines have been shown to be among the most sensitive to BRD9 inhibition.
Experimental Protocols
General Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle control and calculate the IC50 values using appropriate software.
Western Blot Protocol to Assess Downstream Target Modulation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., c-MYC, ALDH1A1, or phosphorylated STAT5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) Protocol to Assess BRD9 Occupancy
-
Cross-linking and Sonication: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with 1% formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade anti-BRD9 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known BRD9 target genes.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BRD9, disrupting ncBAF complex function and altering gene expression.
Experimental Workflow for Investigating Variable Cell Responses
Caption: Workflow for characterizing and understanding variable cellular responses to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNE-375 Technical Support Center: Troubleshooting Lot-to-Lot Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability issues when using the BRD9 inhibitor, GNE-375. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), with an IC50 of approximately 5 nM.[1] It exhibits over 100-fold selectivity for BRD9 compared to other bromodomains such as BRD4, TAF1, and CECR2. The primary mechanism of action of this compound is to decrease the binding of BRD9 to chromatin.[1] This activity has been shown to be effective in preventing the emergence of drug-tolerant populations in EGFR mutant non-small cell lung cancer (NSCLC) cells, a phenomenon linked to altered epigenetic states.[2] One of the downstream effects of this compound's inhibition of BRD9 is the decreased expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a gene associated with drug tolerance.[2]
2. What are the common causes of lot-to-lot variability with small molecule inhibitors like this compound?
Lot-to-lot variability in small molecule inhibitors can arise from several factors, including:
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Purity and Impurities: Differences in the purity of the compound and the presence of residual solvents or synthesis by-products can significantly impact its biological activity.
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Compound Stability and Storage: Improper storage conditions (temperature, light exposure, humidity) can lead to degradation of the compound.[3] Multiple freeze-thaw cycles of stock solutions can also reduce efficacy.
-
Solubility and Formulation: Incomplete dissolution of the compound can result in a lower effective concentration. The type of solvent used and the method of dissolution are critical.
-
Handling and Pipetting: Errors in preparing dilutions and inaccurate pipetting can lead to incorrect final concentrations in your assays.
3. How should I prepare and store this compound to minimize variability?
To ensure consistency, adhere to the following storage and handling guidelines:
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent, such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months). For short-term use, store at -20°C (stable for up to 1 month).[4]
-
Dissolution: When dissolving this compound in DMSO, ensure complete solubilization. Use of an ultrasonic bath may be necessary.[4] It is also recommended to use freshly opened DMSO, as it can be hygroscopic and absorb moisture, which may affect solubility.[4]
4. The IC50 value of this compound in my assay is different from the published values. What could be the reason?
Discrepancies in IC50 values can be attributed to several factors:
-
Cell-Based Assay Variability:
-
Cell Line Authenticity and Health: Ensure your cell line is authentic, free from mycoplasma contamination, and within a low passage number.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly alter the results.
-
Media and Serum: Variations in media formulation and serum batches can impact cell growth and drug sensitivity.
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure can affect the observed IC50.
-
Assay Readout: The type of viability assay used (e.g., MTT, CellTiter-Glo) can yield different results.
-
-
Compound Integrity: Verify the purity and integrity of your this compound lot. If possible, obtain a certificate of analysis (CoA) from the supplier.
Data Presentation
Table 1: Physicochemical and Storage Properties of this compound from Various Suppliers
| Property | Supplier A | Supplier B | Supplier C |
| Molecular Weight | 451.51 g/mol | 437.49 g/mol | 451.523 g/mol |
| Purity | ≥99.0% | >98% | Not Specified |
| Solubility in DMSO | 50 mg/mL (with ultrasonic) | Soluble | 10 mM |
| Powder Storage | -20°C (3 years), 4°C (2 years) | 0-4°C (short term), -20°C (long term) | -20°C (12 months), 4°C (6 months) |
| Solution Storage | -80°C (6 months), -20°C (1 month) | 0-4°C (short term), -20°C (long term) | -80°C (6 months), -20°C (6 months) |
Note: This table is a composite based on data from multiple sources and is for illustrative purposes. Always refer to the datasheet provided by your specific supplier.
Experimental Protocols
Detailed Methodology: Cell Viability Assay to Assess this compound's Effect on Drug Tolerance in EGFR Mutant PC9 Cells
This protocol outlines a representative experiment to evaluate the ability of this compound to prevent the emergence of a drug-tolerant population of PC9 cells when treated with an EGFR inhibitor (e.g., Gefitinib).
-
Cell Culture:
-
Culture PC9 cells (human lung adenocarcinoma with EGFR exon 19 deletion) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and at a consistent confluency before starting the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the EGFR inhibitor (e.g., Gefitinib) in anhydrous DMSO.
-
Serially dilute the stock solutions in culture medium to the desired final concentrations.
-
-
Cell Seeding:
-
Trypsinize and count the PC9 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
The next day, treat the cells with the following conditions (in triplicate):
-
Vehicle control (DMSO)
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EGFR inhibitor alone (at a concentration known to induce drug tolerance, e.g., 1 µM Gefitinib)
-
This compound alone (at various concentrations to determine its intrinsic cytotoxicity)
-
EGFR inhibitor in combination with varying concentrations of this compound.
-
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assay (MTS/MTT or CellTiter-Glo):
-
After the 72-hour incubation, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the drug concentration to generate dose-response curves.
-
Calculate the IC50 values for each condition.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Non-small Cell Lung Cancer Cell Line PC-9 Drug-resistant Mutant Cell Line Establishment and Validation of Their Sensitivity to EGFR Inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplification of EGFR T790M causes resistance to an irreversible EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of GNE-375 in culture media
Welcome to the technical support center for GNE-375. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on avoiding compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), with an IC50 of 5 nM.[1][2] It demonstrates over 100-fold selectivity for BRD9 compared to other bromodomains such as BRD4.[1][3] In cellular assays, this compound has been shown to decrease the binding of BRD9 to chromatin.[1][3][2][4] It is utilized in research to investigate the role of BRD9 in various biological processes, including the prevention of epigenetically-defined drug resistance.[2][4]
Q2: What is the primary cause of this compound precipitation in culture media?
A2: The most common cause of precipitation is exceeding the solubility limit of this compound in the aqueous culture medium. This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has significantly lower solubility in aqueous solutions.[1][5] When a concentrated DMSO stock solution is diluted directly into the culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]
Q3: My this compound solution appears cloudy after adding it to the media. What should I do?
A3: Cloudiness or visible particulate matter indicates that the compound has precipitated. This will alter the effective concentration of the inhibitor in your experiment and could potentially induce cellular stress.[6] It is recommended to discard the prepared medium and remake it following the detailed protocol for dilution (see Experimental Protocols section). Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, the sensitivity to DMSO can vary between cell types. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.[7]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation of this compound in your culture medium, follow this step-by-step guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 110.74 mM | Ultrasonic assistance may be required for complete dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic.[1][8] |
| Aqueous Buffer/Media | Very Low | Not Determined | Highly prone to precipitation. Final working concentration is critical. |
Table 2: Recommended this compound Stock and Working Concentrations
| Solution Type | Recommended Concentration | Solvent | Final DMSO % in Media |
| Primary Stock | 10 - 50 mM | 100% Anhydrous DMSO | N/A |
| Intermediate Dilution | 1 - 10 mM | 100% Anhydrous DMSO | N/A |
| Final Working Concentration | 0.1 - 10 µM | Cell Culture Medium | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: this compound has a molecular weight of 451.51 g/mol .[3] To prepare a 10 mM stock solution, add 221.5 µL of anhydrous, sterile DMSO per 1 mg of this compound powder.[8]
-
Dissolution: Vortex the solution thoroughly. If needed, use a sonicator bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Diluting this compound into Culture Medium (Example: 1 µM Final Concentration)
This protocol is designed to minimize precipitation by avoiding large "shocks" in solvent polarity.
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If your stock is highly concentrated (e.g., 50 mM), first prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO. This allows for more accurate pipetting for the final dilution.
-
Calculate Volume: To achieve a final concentration of 1 µM from a 10 mM stock, a 1:10,000 dilution is required. For example, to prepare 10 mL of media with 1 µM this compound, you will need to add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cells.
-
Perform Final Dilution:
-
Pipette 1 µL of the 10 mM this compound stock solution.
-
Dispense the tip directly into the 10 mL of pre-warmed culture medium, not against the side of the tube or flask.
-
Immediately after dispensing, gently swirl or invert the flask/tube to ensure rapid and uniform mixing. Do not vortex vigorously, as this can cause protein denaturation in the serum.
-
-
Final Check: Visually inspect the final medium. It should be clear and free of any precipitate.
-
Application: Add the this compound-containing medium to your cells as required by your experimental design.
Diagram: Recommended Dilution Workflow
Caption: Recommended workflow for diluting this compound to prevent precipitation.
Mechanism of Action Context
Understanding the target pathway of this compound can be crucial for experimental design. This compound inhibits BRD9, a component of the BAF (SWI/SNF) chromatin remodeling complex. This inhibition alters gene expression, which has been shown to be important in overcoming drug resistance.
Diagram: Simplified this compound Signaling Pathway
Caption: Simplified pathway showing this compound inhibition of BRD9 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
GNE-375: A Potent and Selective Probe for Bromodomain-Containing Protein 9
A comprehensive analysis of GNE-375's selectivity profile in comparison to other bromodomains, supported by experimental data and detailed protocols.
Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance against other bromodomain inhibitors. The information presented is collated from publicly available experimental data.
Summary of this compound's Selectivity Profile
This compound is a highly potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), exhibiting a half-maximal inhibitory concentration (IC50) of 5 nM.[1][2] Its selectivity for BRD9 is significant, with reports indicating over 100-fold to more than 480-fold greater potency against BRD9 compared to other bromodomains such as BRD4, TAF1, and CECR2.[1][2] This high degree of selectivity makes this compound a valuable chemical probe for elucidating the biological functions of BRD9.
Comparative Analysis of Bromodomain Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and other well-characterized bromodomain inhibitors against a panel of bromodomains. This data highlights the superior selectivity of this compound for BRD9.
| Compound | Target Bromodomain | IC50 (nM) | Selectivity vs. Other Bromodomains |
| This compound | BRD9 | 5 | >100-fold vs. BRD4, TAF1, CECR2[1]; >480-fold vs. BRD4, CECR2, TAF1[2] |
| (+)-JQ1 | BET family (BRD2, BRD3, BRD4, BRDT) | 50-150 (for BETs) | Pan-BET inhibitor |
| I-BET151 | BET family | 250-500 (for BETs) | Pan-BET inhibitor |
Experimental Protocols
The determination of a compound's selectivity profile is crucial for its validation as a chemical probe. The following are detailed methodologies for two common assays used in the characterization of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific bromodomain.
Materials:
-
His-tagged bromodomain protein
-
Biotinylated histone peptide (or other suitable acetylated ligand)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer
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Test compound (e.g., this compound)
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a mixture of the His-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Incubation with Inhibitor: Add the test compound dilutions to the wells of the 384-well plate. Add the bromodomain/peptide mixture to the wells. Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.
-
Addition of Acceptor Beads: Add the Nickel Chelate Acceptor beads to each well. These beads will bind to the His-tag on the bromodomain protein. Incubate in the dark at room temperature.
-
Addition of Donor Beads: Add the Streptavidin-coated Donor beads to each well. These beads will bind to the biotin tag on the histone peptide. Incubate in the dark at room temperature.
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm, and if in close proximity to the Acceptor beads (due to the bromodomain-peptide interaction), a chemiluminescent signal is emitted at 520-620 nm.
-
Data Analysis: The signal will be inversely proportional to the concentration of the inhibitor. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
BROMOscan Assay Protocol
The BROMOscan technology is a proprietary competition binding assay used for screening and profiling of bromodomain inhibitors. The general principle is as follows:
Principle:
The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a stronger interaction between the compound and the bromodomain.
General Workflow:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with an immobilized ligand in the presence of the test compound.
-
After an incubation period, unbound bromodain is washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified by qPCR.
-
The results are compared to a control (e.g., DMSO) to determine the percent of bromodomain bound in the presence of the test compound.
-
For Kd determination, a dose-response curve is generated by testing a range of compound concentrations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway involving BRD9 and a typical experimental workflow for evaluating bromodomain inhibitors.
Caption: Experimental workflow for the identification and validation of selective bromodomain inhibitors.
Caption: Simplified signaling pathways involving BRD9 and the inhibitory action of this compound.
References
A Comparative Guide to BRD9 Inhibitors: GNE-375 vs. BI-9564 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bromodomain-containing protein 9 (BRD9) inhibitor GNE-375 with other notable inhibitors, including BI-9564, I-BRD9, LP-99, and TP-472. The information is compiled to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and other therapeutic areas.
Introduction to BRD9 Inhibition
Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant target in drug discovery.[1] By binding to acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene expression.[2] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2] This guide focuses on a comparative analysis of small molecule inhibitors of BRD9, providing key data to inform experimental design and compound selection.
Biochemical and Cellular Performance of BRD9 Inhibitors
The following tables summarize the key quantitative data for this compound, BI-9564, and other selected BRD9 inhibitors, highlighting their potency and selectivity.
Table 1: Biochemical Activity of BRD9 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity Highlights |
| This compound | BRD9 | 5 | - | >100-fold selective for BRD9 over BRD4, TAF1, and CECR2.[3][4][5] |
| BI-9564 | BRD9 | 75 | 14 | >1000-fold selective over BET family members; also inhibits BRD7 (Kd = 239 nM).[6][7][8] |
| I-BRD9 | BRD9 | - (pIC50 = 7.3) | - | >700-fold selective over the BET family and >200-fold over BRD7. |
| LP-99 | BRD9 | - | 99 | Also inhibits BRD7 (Kd = 909 nM). |
| TP-472 | BRD9 | - | 33 | >30-fold selective over other bromodomains except for BRD7 (Kd = 340 nM). |
Table 2: Cellular Activity of BRD9 Inhibitors
| Compound | Assay Type | Cell Line | Cellular EC50/Activity | Key Cellular Effect |
| This compound | Chromatin Binding | PC9 | - | Decreases BRD9 binding to chromatin; prevents emergence of drug-tolerant cells.[3] |
| BI-9564 | FRAP | U2OS | ~90% inhibition of BRD9 at 0.1 µM | Disrupts BRD9 binding to chromatin. |
| Proliferation | EOL-1 (AML) | 800 nM | Inhibits proliferation of AML cells.[6] | |
| I-BRD9 | Chemoproteomics | HUT78 | 79.43 µM | Inhibition of BRD9 in cells. |
| NanoBRET | HEK293 | 158.49 µM | Target engagement in cells. | |
| LP-99 | BRET | HEK293 | Low µM range | Disrupts BRD7 and BRD9 interaction with histones. |
| TP-472 | Proliferation | A375 (Melanoma) | 5-10 µM | Inhibits growth of melanoma cell lines. |
In Vivo Performance of BRD9 Inhibitors
While direct in vivo efficacy and pharmacokinetic data for this compound are not extensively published, its primary reported application is in preventing the emergence of drug-tolerant cancer cells. In contrast, BI-9564 and TP-472 have demonstrated in vivo activity in xenograft models.
Table 3: In Vivo Pharmacokinetics and Efficacy of BRD9 Inhibitors
| Compound | Animal Model | Dosing | Key Pharmacokinetic Parameters (Mouse) | In Vivo Efficacy |
| This compound | - | - | Data not available. | Prevents the emergence of a drug-tolerant population in EGFR mutant PC9 cells (in vitro).[3] |
| BI-9564 | Disseminated AML Xenograft (EOL-1 cells) | 180 mg/kg, p.o. | Cmax: 5400 nM (at 20 mg/kg), tmax: 0.7 h, F: 88% | Median Tumor Growth Inhibition (TGI) of 52% on day 18; significant survival benefit. |
| TP-472 | Melanoma Xenograft (A375 cells) | 20 mg/kg, i.p. | Data not available. | Significantly inhibits subcutaneous tumor growth. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying BRD9 inhibitors, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In-vivo evaluation of human recombinant Co-arginase against A375 melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
GNE-375 vs. Pan-BET Inhibitors: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective BRD9 inhibitor, GNE-375, and pan-BET (Bromodomain and Extra-Terminal) inhibitors in the context of cancer models. We will explore their distinct mechanisms of action, comparative efficacy, safety profiles, and provide detailed experimental protocols for their evaluation.
Introduction: Targeting Epigenetic Readers in Oncology
Epigenetic modifications play a crucial role in gene expression and are frequently dysregulated in cancer. Bromodomain-containing proteins are "readers" of these epigenetic marks, and their inhibition has emerged as a promising therapeutic strategy. This guide focuses on two distinct classes of bromodomain inhibitors: the highly selective BRD9 inhibitor this compound and the broader class of pan-BET inhibitors which target BRD2, BRD3, and BRD4.
This compound is a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex. Its primary investigated role is in overcoming drug resistance in cancer.
Pan-BET inhibitors , such as JQ1, OTX015, and I-BET762, are a class of drugs that target the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT). They have shown broad anti-proliferative effects in a variety of hematological and solid tumors, largely through the suppression of key oncogenes like MYC.[1][2]
Mechanism of Action: Distinct Epigenetic Targets
The fundamental difference between this compound and pan-BET inhibitors lies in their target selectivity, leading to distinct downstream effects on gene transcription.
This compound selectively binds to the bromodomain of BRD9, preventing its recruitment to chromatin. This has been shown to be particularly effective in preventing the emergence of drug-tolerant cancer cells, a phenomenon linked to an altered epigenetic state. A key downstream effect of BRD9 inhibition by this compound is the decreased expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a marker associated with cancer stem cells and drug resistance.
Pan-BET inhibitors competitively bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[3] This displaces them from chromatin, leading to the transcriptional repression of key oncogenes and pro-inflammatory genes. A primary and well-documented mechanism of action for pan-BET inhibitors is the profound suppression of the MYC oncogene.[1] They can also impact other signaling pathways, including the NF-κB pathway.
Comparative Efficacy in Cancer Models
Direct head-to-head comparative studies are limited. The following tables summarize representative data from separate studies to provide an overview of their respective activities.
Table 1: In Vitro Anti-Proliferative Activity
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Key Finding |
| This compound | Non-Small Cell Lung Cancer (EGFR mutant) | PC9 | Minimal effect on viability alone | Prevents emergence of drug-tolerant cells when combined with EGFR inhibitors. |
| JQ1 (Pan-BET) | Lung Adenocarcinoma | H23 | < 5 | High sensitivity correlated with high basal c-MYC expression.[4] |
| JQ1 (Pan-BET) | Pancreatic Ductal Adenocarcinoma | BxPC3 | 3.5 | Inhibition of tumor progression was more closely related to decreased CDC25B than c-MYC.[2] |
| OTX015 (Pan-BET) | Hematological Malignancies | Various | Nanomolar range | Potent anti-proliferative activity.[3] |
Note: IC50 values are highly dependent on the cell line and assay conditions and should be interpreted with caution when comparing across different studies.
Table 2: In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Finding |
| This compound | Not widely reported as a single agent for tumor regression. | - | - | Primarily studied for its role in preventing acquired resistance. |
| JQ1 (Pan-BET) | Pancreatic Cancer (Patient-Derived Xenograft) | 50 mg/kg daily | Significant inhibition | Suppressed tumor growth in all five tested models.[2] |
| OTX015 (Pan-BET) | Hematological and Solid Tumors | Varies | Significant inhibition | Demonstrated efficacy in various xenograft models.[3] |
| ABBV-744 (Pan-BET, BD2-selective) | Prostate Cancer (Xenograft) | 4.7 mg/kg | Remarkable suppression | Potent in vivo activity with minimal toxicity.[3] |
Comparative Safety and Toxicity Profiles
A significant differentiator between selective and pan-inhibitors is their safety profile. The broad targeting of all BET family members by pan-BET inhibitors is associated with on-target toxicities.
This compound: As a highly selective inhibitor for BRD9, this compound is predicted to have a more favorable safety profile compared to pan-BET inhibitors. However, detailed clinical toxicity data is not yet widely available.
Pan-BET Inhibitors: Clinical and preclinical studies of pan-BET inhibitors have consistently reported several dose-limiting toxicities.[3][5]
Table 3: Common Adverse Effects of Pan-BET Inhibitors
| Toxicity Type | Adverse Effect | Severity | Notes |
| Hematological | Thrombocytopenia (low platelet count) | Often dose-limiting | The most common and severe hematological toxicity.[5] |
| Anemia | Common | ||
| Neutropenia | Common | ||
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Common | |
| Constitutional | Fatigue | Common |
The thrombocytopenia associated with pan-BET inhibitors is thought to be an on-target effect, potentially related to the inhibition of BRD4 in megakaryocyte development. The more selective nature of this compound may mitigate these hematological side effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare bromodomain inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or a pan-BET inhibitor) for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor (e.g., JQ1 at 50 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot for MYC and ALDH1A1
This method is used to detect changes in the protein levels of key downstream targets.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-c-Myc or anti-ALDH1A1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Hematological Analysis in Mice
This procedure is for assessing the hematological toxicity of the inhibitors.
-
Blood Collection: At the end of the in vivo study, collect blood from the mice via cardiac puncture or another appropriate method into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine parameters such as platelet count, red blood cell count, and white blood cell count.
-
Data Analysis: Compare the hematological parameters between the treatment and vehicle control groups to identify any significant differences.
Conclusion
This compound and pan-BET inhibitors represent two distinct strategies for targeting epigenetic readers in cancer.
-
This compound , with its high selectivity for BRD9, offers a targeted approach, particularly for overcoming drug resistance, and is anticipated to have a more favorable safety profile.
-
Pan-BET inhibitors have demonstrated broad anti-tumor activity across a range of cancer types, primarily through the suppression of key oncogenes like MYC. However, their clinical utility has been hampered by on-target toxicities, most notably thrombocytopenia.
The choice between these inhibitors will depend on the specific research question and the cancer model being investigated. For studies focused on overcoming acquired resistance, this compound is a compelling tool. For broad anti-proliferative effects in cancers known to be driven by BET-dependent transcription, pan-BET inhibitors are well-established, albeit with the caveat of potential toxicity. Future research, including direct comparative studies, will be crucial to fully elucidate the relative therapeutic potential of these two classes of epigenetic modulators.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-375 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-375 with other selective Bromodomain-containing protein 9 (BRD9) inhibitors, focusing on methods to validate cellular target engagement. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.
Introduction to this compound and BRD9 Inhibition
This compound is a potent and highly selective small molecule inhibitor of BRD9, an epigenetic reader protein.[1][2][3][4][5][6] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a crucial role in regulating gene expression. Its association with cancer has made it a compelling target for therapeutic development. This compound exerts its effect by binding to the acetyl-lysine binding pocket of BRD9, thereby preventing its interaction with chromatin.[1][3][5] This guide will compare this compound to other well-characterized BRD9 inhibitors, I-BRD9 and BI-9564, and provide detailed methods for validating their engagement with BRD9 within a cellular context.
Comparative Analysis of BRD9 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound, I-BRD9, and BI-9564.
Table 1: Biochemical Potency of BRD9 Inhibitors
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | BRD9 | 5 | - | Biochemical Assay |
| I-BRD9 | BRD9 | 50 (pIC50 = 7.3) | - | TR-FRET |
| BI-9564 | BRD9 | 75 | 14.1 | AlphaScreen, ITC |
Table 2: Cellular Target Engagement of BRD9 Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) | Assay Method |
| This compound | Not Reported | Not Reported | - |
| I-BRD9 | HEK293 | 158 (pIC50 = 6.8) | NanoBRET |
| HUT78 | 79.4 | Chemoproteomic Competition | |
| BI-9564 | U2OS | ~100 (90% inhibition) | FRAP |
Table 3: Selectivity Profile of BRD9 Inhibitors
| Compound | Selectivity over BRD4 | Selectivity over BRD7 | Notes |
| This compound | >100-fold | Not Reported | Also selective over TAF1 and CECR2.[1][5] |
| I-BRD9 | >700-fold | >200-fold | Selective over a panel of 34 other bromodomains.[7][8] |
| BI-9564 | >1000-fold (>100 µM) | ~17-fold (Kd) | Shows some off-target activity against CECR2 in vitro.[2][9][10] |
Table 4: Functional Cellular Effects of BRD9 Inhibitors
| Compound | Cell Line | Effect |
| This compound | EGFR mutant PC9 | Prevents emergence of drug-tolerant cells, decreases ALDH1A1 expression.[3][11] |
| I-BRD9 | AML cell lines (NB4, MV4-11) | Reduces cell proliferation, induces apoptosis and ferroptosis.[12][13][14] |
| Kasumi-1 | Downregulates genes such as CLEC1, DUSP6, FES, and SAMSN1.[7][8][15] | |
| BI-9564 | EOL-1 (AML) | Inhibits cell growth (EC50 = 800 nM).[2][9][10] |
| Rhabdoid tumor cell lines | Cytotoxic and anti-proliferative effects.[16] |
Experimental Protocols for Validating Target Engagement
Accurate validation of target engagement in a cellular environment is critical. The following are detailed protocols for two widely used assays.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. A compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a vector expressing the BRD9-NanoLuc® fusion protein and a transfection carrier DNA.
-
Incubate the cells for 18-24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cells into a 96-well or 384-well white assay plate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add a fixed concentration of the NanoBRET™ tracer.
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate within 20 minutes using a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is used to measure the dynamics of fluorescently-labeled proteins in live cells. For BRD9, this assay can determine if an inhibitor displaces the protein from chromatin.
Protocol:
-
Cell Transfection:
-
Transfect U2OS cells with a vector expressing a GFP-tagged BRD9 protein.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Compound Incubation:
-
Treat the cells with the desired concentration of the BRD9 inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Image Acquisition:
-
Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
-
Post-Bleach Imaging:
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD9 molecules move in.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Normalize the recovery data and fit it to a curve to determine the mobile fraction and the half-time of recovery (t½). A faster recovery and a larger mobile fraction indicate displacement of BRD9 from chromatin by the inhibitor.
-
Visualizing Pathways and Workflows
To further aid in the understanding of BRD9 function and the validation of its inhibitors, the following diagrams are provided.
Caption: BRD9 recognizes acetylated histones, leading to chromatin remodeling and gene transcription.
Caption: A stepwise workflow for the NanoBRET target engagement assay.
Caption: A comparative overview of key features of selective BRD9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|1926989-06-1|COA [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. tebubio.com [tebubio.com]
- 7. I-BRD9, 1714146-59-4 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BI-9564 | CAS 1883429-22-8 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 14. [PDF] Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells | Semantic Scholar [semanticscholar.org]
- 15. rndsystems.com [rndsystems.com]
- 16. astorscientific.us [astorscientific.us]
Probing BRD9 Inhibition: A Comparative Guide to Western Blot Analysis of GNE-375 and Alternatives
For researchers, scientists, and drug development professionals investigating the epigenetic regulator BRD9, this guide provides a comparative overview of Western blot protocols for analyzing the effects of the potent and selective inhibitor GNE-375. This document outlines detailed experimental methodologies, presents a quantitative comparison with an alternative inhibitor, and visualizes the relevant signaling pathways and experimental workflows.
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant target in oncology and other therapeutic areas. This compound is a highly potent and selective small molecule inhibitor of BRD9, demonstrating an IC50 of 5 nM and over 100-fold selectivity against other bromodomain-containing proteins like BRD4, TAF1, and CECR2.[1][2] Its mechanism of action involves decreasing the binding of BRD9 to chromatin, thereby modulating the expression of downstream target genes.[1][2] One such target is Aldehyde Dehydrogenase 1A1 (ALDH1A1), a gene implicated in drug tolerance.[3]
This guide offers a comprehensive protocol for assessing the efficacy of this compound in cellular models using Western blotting, a fundamental technique for protein analysis. Furthermore, it provides a comparative perspective by including data on I-BRD9, another widely used selective BRD9 inhibitor.
Comparative Performance of BRD9 Inhibitors
The selection of a chemical probe for studying protein function is critical. The following table summarizes the key quantitative parameters of this compound and a common alternative, I-BRD9, providing a basis for experimental design and data interpretation.
| Feature | This compound | I-BRD9 | Reference |
| IC50 (BRD9) | 5 nM | 7.3 µM (pIC50) | [1][4] |
| Selectivity | >100-fold vs. BRD4, TAF1, CECR2 | >700-fold vs. BET family; >200-fold vs. BRD7 | [1][5] |
| Primary Downstream Target Mentioned | ALDH1A1 | Genes in oncology and immune response pathways | [2][6] |
Detailed Western Blot Protocol for BRD9 Inhibition
This protocol provides a step-by-step guide for analyzing the protein levels of BRD9 and its downstream target ALDH1A1 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-BRD9 antibody: Recommended starting dilution of 1:1000.[7]
-
Anti-ALDH1A1 antibody: Use at the manufacturer's recommended dilution.
-
Loading control (e.g., β-actin, GAPDH): Use at the manufacturer's recommended dilution.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle-treated control.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of BRD9 inhibition, the following diagrams are provided.
BRD9 is implicated in the regulation of several key signaling pathways. Inhibition by this compound can lead to downstream effects on gene expression and cellular processes.
This guide provides a foundational framework for utilizing Western blotting to investigate the effects of this compound on BRD9 and its associated signaling pathways. The provided protocol and comparative data will aid researchers in designing robust experiments and interpreting their findings in the context of BRD9-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling the Activity of GNE-375: A Comparative Guide to Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-375's performance against other BET inhibitors, supported by experimental data and detailed protocols for confirming its activity through gene expression analysis.
This compound is a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), a key epigenetic reader involved in the regulation of gene transcription.[1][2][3][4][5] Its high selectivity for BRD9 over other bromodomain and extra-terminal (BET) family members, such as BRD4, makes it a valuable tool for dissecting the specific functions of BRD9 in health and disease.[1][3][4][5] This guide explores the use of gene expression analysis to confirm the specific activity of this compound and compares its effects to other pan-BET inhibitors.
Comparative Analysis of this compound Activity
The primary mechanism of this compound involves the displacement of BRD9 from chromatin, leading to the modulation of target gene expression.[1][2][3][4] A key target gene for confirming this compound activity is Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene implicated in drug tolerance.[2][3][6] Inhibition of BRD9 by this compound has been shown to specifically decrease the expression of ALDH1A1.[2][3][6] In contrast, pan-BET inhibitors like JQ1 affect the expression of a broader range of genes, including the well-known oncogene MYC.[7][8]
| Inhibitor | Target(s) | Key Gene Expression Change | Phenotypic Effect |
| This compound | BRD9 | ↓ ALDH1A1 | Prevention of epigenetically-defined drug resistance |
| JQ1 (pan-BET inhibitor) | BRD2, BRD3, BRD4, BRDT | ↓ MYC | Induction of cell cycle arrest and apoptosis in cancer cells |
| I-BET151 (pan-BET inhibitor) | BRD2, BRD3, BRD4 | ↓ MYC | Suppression of MYC-driven tumor growth |
Experimental Protocol: Gene Expression Analysis via RT-qPCR
This protocol outlines the steps to confirm the activity of this compound by measuring the change in ALDH1A1 gene expression in a relevant cancer cell line (e.g., EGFR mutant PC9 cells).
1. Cell Culture and Treatment:
- Culture EGFR mutant PC9 cells in appropriate media and conditions.
- Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 24-48 hours).
- Include a vehicle control (e.g., DMSO) and a positive control (a known pan-BET inhibitor like JQ1).
2. RNA Extraction:
- Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- Use a consistent amount of RNA for all samples to ensure accurate comparison.
4. Quantitative PCR (qPCR):
- Perform qPCR using a real-time PCR system and a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
- Use primers specific for the human ALDH1A1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Run the qPCR reaction in triplicate for each sample.
5. Data Analysis:
- Calculate the relative expression of ALDH1A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
- A significant decrease in ALDH1A1 mRNA levels in this compound-treated cells compared to the control confirms the inhibitory activity of the compound.
Visualizing the Mechanism and Workflow
To further elucidate the action of this compound and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of this compound inhibiting BRD9 and ALDH1A1 expression.
Caption: Experimental workflow for gene expression analysis to confirm this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. cenmed.com [cenmed.com]
- 6. Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 8. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to GNE-375 and Other Epigenetic Modulators in Overcoming Drug Tolerance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-375's performance against alternative compounds in preventing the emergence of drug-tolerant persister (DTP) cells, a key mechanism of cancer drug resistance. This guide includes supporting experimental data, detailed methodologies for key phenotypic assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Drug-Tolerant Persister Cells and the Role of this compound
Acquired resistance to targeted cancer therapies is a major clinical challenge. A subpopulation of tumor cells can evade initial drug effects by entering a reversible, slow-proliferating state, becoming "drug-tolerant persister" (DTP) cells. These DTPs can then acquire secondary mutations, leading to full-blown resistance and tumor relapse. This compound, a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), has shown remarkable efficacy in preventing the formation of these DTPs, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC) treated with EGFR tyrosine kinase inhibitors (TKIs).
This compound exerts its effect by modulating the epigenetic landscape of cancer cells. As a "reader" of histone acetylation, BRD9 is a subunit of the SWI/SNF chromatin remodeling complex. By inhibiting BRD9, this compound alters gene expression, notably downregulating Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a key enzyme implicated in drug resistance and cancer stem cell biology. This guide will compare this compound to other BRD9 inhibitors and compounds with different mechanisms of action in the context of preventing drug resistance.
Comparative Analysis of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and its alternatives in assays designed to measure their impact on drug resistance.
Table 1: In Vitro Potency and Selectivity of BRD9 Inhibitors
| Compound | Target(s) | IC50 (BRD9) | Selectivity | Key Findings in Drug Resistance |
| This compound | BRD9 | 5 nM[1][2][3] | >100-fold vs. BRD4, TAF1, CECR2[1][2] | Prevents the emergence of drug-tolerant EGFR mutant PC9 cells treated with EGFR inhibitors.[3][4] |
| I-BRD9 | BRD9 | 7.7 nM | >700-fold vs. BET family | Significantly increases sensitivity to EGFR TKIs in lung cancer models with EMT phenotypes; decreases the size of the EGFR TKI tolerant population.[5] |
| BI-9564 | BRD9/BRD7 | 75 nM (BRD9) | Selective for BRD9 over BRD7 (3.4 µM IC50) and highly selective against BETs.[6][7][8][9][10] | Primarily studied for anti-proliferative effects in AML; limited direct data on preventing DTPs.[6][10] |
Table 2: Phenotypic Assay Data for Preventing Drug-Tolerant Persister (DTP) Cells
| Compound/Class | Cell Line | Primary Drug | Assay Type | Key Quantitative Results |
| This compound | PC9 (EGFR mutant NSCLC) | Erlotinib | Colony Formation / Viability | "Remarkable potency" in preventing the emergence of a drug-tolerant population (specific quantitative data not publicly available).[4] |
| I-BRD9 | H1975 (EGFR mutant NSCLC) | Osimertinib | Not specified | IC50 for Osimertinib reduced 3-4 fold in the presence of I-BRD9 in models with an EMT phenotype.[5] |
| BET Inhibitors (e.g., NEO2734, ARV-771, CC90010) | PC9 (EGFR mutant NSCLC) | Gefitinib, Osimertinib | Cell Viability | Selectively decreased the viability of DTPs that have re-entered the cell cycle (DTEPs) compared to proliferating parental cells.[11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental designs used to validate its effects, the following diagrams are provided.
Caption: this compound inhibits BRD9, preventing drug tolerance.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Targeting of vulnerabilities of drug-tolerant persisters identified through functional genetics delays tumor relapse - PMC [pmc.ncbi.nlm.nih.gov]
GNE-375: A Comparative Analysis of a Selective BRD9 Inhibitor in Cancer Cell Line Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-375's performance against other bromodomain inhibitors, supported by experimental data. This compound is a potent and highly selective inhibitor of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.
This compound: Mechanism of Action and Efficacy
This compound distinguishes itself through its high selectivity for BRD9, with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1] It exhibits over 100-fold selectivity for BRD9 compared to other bromodomain and extra-terminal domain (BET) family proteins such as BRD4.[1] The primary mechanism of this compound involves the inhibition of BRD9's binding to chromatin, which in turn modulates the expression of target genes. A key finding has been its ability to prevent the emergence of drug-tolerant populations in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, such as PC9, when treated with EGFR inhibitors.[2] This effect is attributed to the this compound-mediated decrease in the expression of Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), a gene associated with drug resistance.[2]
Performance in Cancer Cell Line Models
While this compound has shown pronounced efficacy in preventing drug resistance, its direct anti-proliferative effects appear to be context-dependent. The seminal study on this compound reported minimal effects on cell viability in standalone assays in the PC9 cell line.[2] This suggests that its therapeutic potential may be most significant in combination therapies or in cancers specifically dependent on BRD9 for survival.
Data on the broader anti-proliferative effects of this compound across a wide panel of cancer cell lines is not extensively published. However, studies on other selective BRD9 inhibitors, such as I-BRD9 and BI-9564, provide insights into the potential applications of targeting this protein.
Comparison with Alternative BRD9 Inhibitors
Direct comparative studies of this compound against other BRD9 inhibitors across the same cancer cell line panels are limited in the public domain. However, by collating data from different studies, a comparative overview can be constructed.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| I-BRD9 | Rhabdoid Tumor | BT12 | ~10 | [3] |
| Rhabdoid Tumor | Chla266 | ~15 | [3] | |
| Rhabdoid Tumor | G401 | ~12 | [3] | |
| BI-9564 | Rhabdoid Tumor | BT12 | >20 | [3] |
| Rhabdoid Tumor | Chla266 | ~18 | [3] | |
| Rhabdoid Tumor | G401 | >20 | [3] | |
| Acute Myeloid Leukemia | Various | Not specified | [4] |
As indicated in the table, I-BRD9 demonstrated greater potency in inhibiting the proliferation of rhabdoid tumor cell lines compared to BI-9564.[3] Studies have also highlighted the efficacy of I-BRD9 in reducing cell growth and inducing apoptosis in acute myeloid leukemia (AML) cells.[4][5] These findings suggest that the therapeutic impact of BRD9 inhibition can vary between different cancer types and among inhibitors with distinct chemical scaffolds. The lack of publicly available IC50 values for this compound in these specific cell lines prevents a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
The inhibition of BRD9 by this compound impacts downstream gene expression, most notably ALDH1A1. The workflow for investigating this mechanism is outlined below.
Caption: this compound inhibits BRD9, preventing its binding to chromatin and subsequent expression of the ALDH1A1 gene, thereby reducing drug tolerance.
The experimental workflow to assess the efficacy of this compound typically involves a series of in vitro assays.
Caption: A typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (Adapted from standard protocols)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) or other inhibitors for 72 hours.
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
Chromatin Immunoprecipitation (ChIP) for BRD9 (General Protocol)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD9 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., ALDH1A1).
Quantitative Real-Time PCR (RT-qPCR) for ALDH1A1 Expression
-
RNA Extraction: Isolate total RNA from cells treated with this compound or vehicle control using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for ALDH1A1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ALDH1A1 expression in this compound-treated cells compared to controls.
Conclusion
This compound is a valuable research tool for investigating the role of BRD9 in cancer biology. Its high potency and selectivity make it a precise probe for elucidating the downstream consequences of BRD9 inhibition. While its standalone anti-proliferative efficacy may be limited to specific cancer contexts, its demonstrated ability to overcome drug resistance highlights its potential in combination therapies. Further studies, including broad pan-cancer cell line screening and direct comparative analyses with other BRD9 inhibitors, are necessary to fully delineate the therapeutic potential of this compound. The provided experimental frameworks offer a foundation for researchers to conduct these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bromodomain Inhibitors: GNE-375 vs. I-BRD9
In the rapidly evolving landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomains is paramount for dissecting their biological functions and therapeutic potential. Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling target in oncology and other therapeutic areas. This guide provides a detailed side-by-side comparison of two prominent BRD9 inhibitors, GNE-375 and I-BRD9, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Biochemical and Cellular Potency
Both this compound and I-BRD9 demonstrate high potency in inhibiting the activity of BRD9. This compound exhibits a half-maximal inhibitory concentration (IC50) of 5 nM.[1][2] I-BRD9 shows a pIC50 of 7.3, which translates to an IC50 in the nanomolar range as well.[3]
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | BRD9 | 5 nM | Biochemical Assay | [1][2] |
| I-BRD9 | BRD9 | pIC50 = 7.3 | TR-FRET | [3] |
| I-BRD9 | BRD9 | 79.43 nM | Chemoproteomic Competition Binding Assay (HUT78 cells) | [3] |
| I-BRD9 | BRD9 | 158.49 nM | NanoBRET Assay (HEK293 cells) | [3] |
Table 1: Biochemical and Cellular Potency of this compound and I-BRD9 against BRD9.
Selectivity Profile
A critical aspect of a chemical probe is its selectivity. Both this compound and I-BRD9 have been profiled for their selectivity against other bromodomain-containing proteins, particularly those from the well-studied BET (Bromodomain and Extra-Terminal domain) family (BRD2, BRD3, BRD4) and the closely related BRD7.
This compound displays greater than 100-fold selectivity for BRD9 over BRD4, TAF1, and CECR2.[1][2] I-BRD9 boasts an even more impressive selectivity profile, with over 700-fold selectivity against the BET family and 200-fold selectivity over the highly homologous BRD7.[4][5]
| Compound | Off-Target | Selectivity | Reference |
| This compound | BRD4, TAF1, CECR2 | >100-fold | [1][2] |
| I-BRD9 | BET Family | >700-fold | [4][5] |
| I-BRD9 | BRD7 | 200-fold | [4][5] |
| I-BRD9 | BRD4 | pIC50 = 5.3 | [3] |
Table 2: Selectivity Profiles of this compound and I-BRD9.
Mechanism of Action and Signaling Pathways
Both this compound and I-BRD9 function by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function interferes with the recruitment of the ncBAF complex to chromatin, leading to alterations in gene expression.
BRD9 has been implicated in several signaling pathways crucial for cell proliferation, differentiation, and survival. Inhibition of BRD9 has been shown to impact pathways such as the TGF-β/Activin/Nodal pathway, which is critical for the self-renewal of human embryonic stem cells and the progression of certain cancers.[6] Additionally, BRD9 plays a role in interferon-stimulated gene expression and antiviral responses.[7] In some cancer contexts, BRD9 is involved in pathways that regulate the expression of oncogenes like c-myc.[8]
Caption: A simplified diagram illustrating the mechanism of action of this compound and I-BRD9 on the BRD9 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are generalized protocols for common assays used to characterize BRD9 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the BRD9 bromodomain to an acetylated histone peptide.
-
Reagents : Terbium (Tb)-labeled anti-GST antibody (donor), GST-tagged BRD9 protein, biotinylated acetylated histone peptide, and a fluorescently labeled streptavidin (acceptor).
-
Procedure :
-
Add GST-BRD9 and the test compound to a 384-well plate.
-
Add the biotinylated acetylated histone peptide.
-
Incubate to allow for binding.
-
Add the Tb-labeled anti-GST antibody and the fluorescently labeled streptavidin.
-
Incubate to allow for FRET to occur.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. Inhibition is determined by the decrease in the FRET signal in the presence of the compound.
NanoBRET™ Target Engagement Assay
This assay measures compound binding to BRD9 within intact cells.
-
Reagents : HEK293 cells, NanoLuc®-BRD9 fusion vector, HaloTag®-histone vector, NanoBRET™ Nano-Glo® Substrate, and a cell-permeable fluorescent tracer.
-
Procedure :
-
Co-transfect HEK293 cells with NanoLuc®-BRD9 and HaloTag®-histone vectors.
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer to the cells.
-
Add the test compound at various concentrations.
-
Incubate the plate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring BRET, detecting both donor (NanoLuc®) and acceptor (tracer) signals.
-
-
Data Analysis : The BRET ratio is calculated. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
GNE-375: A Comparative Analysis of Cross-reactivity with Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and performance of the BRD9 inhibitor, GNE-375, with supporting experimental data.
This compound has emerged as a potent and highly selective chemical probe for Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein. Understanding its cross-reactivity profile against other epigenetic targets is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's performance against other epigenetic targets, supported by available experimental data.
Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for BRD9. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for BRD9 to be 5 nM.[1][2][3] Its selectivity has been profiled against other bromodomain-containing proteins, revealing a significant preference for BRD9.
Table 1: Comparative Inhibitory Activity of this compound against Selected Epigenetic Targets
| Target | IC50 (nM) | Selectivity vs. BRD9 |
| BRD9 | 5 | - |
| BRD4 | >500 | >100-fold |
| TAF1 | >500 | >100-fold |
| CECR2 | >2400 | >480-fold |
Data compiled from multiple sources indicating high selectivity.[1][2][3]
The data clearly indicates that this compound is over 100-fold more selective for BRD9 than for BRD4 and TAF1, and exhibits even greater selectivity (over 480-fold) against CECR2.[1][2][3] This high degree of selectivity minimizes off-target effects, making this compound a valuable tool for specifically probing the function of BRD9 in biological systems.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular engagement of this compound.
Biochemical Selectivity Assay (AlphaScreen)
This assay is designed to measure the direct binding of this compound to the BRD9 bromodomain and assess its inhibitory activity against other bromodomains in a competitive binding format.
Materials:
-
Recombinant human bromodomain proteins (e.g., BRD9, BRD4, TAF1, CECR2) with a hexa-histidine (6xHis) tag.
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Streptavidin-coated Donor beads and Nickel (Ni)-chelate Acceptor beads (PerkinElmer).
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound and other competitor compounds.
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant bromodomain protein, biotinylated H4K12ac peptide, and the this compound dilution series.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add a suspension of Streptavidin-coated Donor beads and Ni-chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate using an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of bromodomain-histone peptide interaction.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the engagement of this compound with BRD9 within a live cellular environment.
Materials:
-
HEK293 cells transiently expressing BRD9 fused to NanoLuc® luciferase.
-
NanoBRET™ BRD9 tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound.
-
White, 96-well assay plates.
Procedure:
-
Seed the transfected HEK293 cells into the 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells at a final concentration optimized for the assay.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ substrate and read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
Calculate the BRET ratio and determine the IC50 value for target engagement.
Signaling Pathway of BRD9
BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific genomic loci. This recruitment can lead to the activation or repression of target genes involved in various cellular processes, including cell proliferation, differentiation, and oncogenesis.
Below is a diagram illustrating the central role of BRD9 within the ncBAF complex and its influence on downstream signaling pathways implicated in cancer.
Caption: BRD9 recognizes acetylated histones, recruiting the ncBAF complex to regulate gene expression involved in cancer pathways.
Conclusion
The available data strongly supports that this compound is a highly potent and selective inhibitor of BRD9. Its minimal cross-reactivity against other tested bromodomains, particularly those from different families, underscores its utility as a specific chemical probe for elucidating the biological functions of BRD9. Researchers utilizing this compound can have a high degree of confidence that the observed effects are primarily due to the inhibition of its intended target. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in various research settings.
References
Safety Operating Guide
Proper Disposal of GNE-375: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GNE-375 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of this potent and selective BRD9 inhibitor.
Immediate Safety and Disposal Recommendations
The primary recommendation from safety data sheets (SDS) is to dispose of this compound as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][2][3] It is crucial to contact a licensed professional waste disposal service to arrange for collection and proper handling.[2] Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.
Key Disposal Information from Suppliers
The following table summarizes the disposal-related information provided in the Safety Data Sheets from various suppliers.
| Supplier | Disposal Recommendation | Contaminated Packaging |
| MedchemExpress | Dispose of contents/container in accordance with local regulations.[4][5] | Dispose of as unused product. |
| ProbeChem | Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[1] | Conduct recycling or disposal in accordance with prevailing country, federal, state, and local regulations.[1] |
| MedKoo Biosciences | Transfer to a suitable container and arrange for collection by a specialized disposal company in accordance with national legislation.[2] | Dispose of as unused product. |
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material, such as sand or vermiculite, and place it in a sealed container for disposal as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet for this compound and to comply with all institutional and governmental regulations regarding hazardous waste disposal. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling GNE-375
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GNE-375. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent and selective BRD9 inhibitor.[1][2][3][4] While a specific, comprehensive Safety Data Sheet (SDS) detailing all potential hazards is not publicly available in all search results, it is imperative to handle this compound with care due to its biological activity. Potent small molecule inhibitors should be treated as potentially hazardous. The following PPE is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves | An inner pair tucked under the gown cuff and an outer pair over the cuff. Change outer gloves regularly. |
| Body Protection | Impervious, disposable solid-front laboratory gown | Should be resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet. |
Operational Protocol: Handling and Preparation of this compound
Engineering Controls: All work with solid this compound and concentrated stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. The work surface should be covered with disposable, plastic-backed absorbent pads.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary equipment and supplies are inside the fume hood/BSC, including a calibrated scale, weighing paper, micro-spatula, solvent, vials, and pipettes.
-
Donning PPE: Put on all required PPE in the correct order: inner gloves, gown, outer gloves, and eye protection. If working outside a fume hood with the powder, a respirator is required.
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper using a micro-spatula. Avoid creating dust.
-
Solubilization: Add the appropriate solvent to the vial containing the weighed this compound to create a stock solution. MedchemExpress suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1]
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date, and user's initials.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant). Dispose of all disposable materials as hazardous chemical waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown, then inner gloves. Wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and preparation of this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gown), weighing paper, absorbent pads, and empty vials should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood/BSC. |
| Liquid Waste | Unused or leftover solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste. If you are unsure about the proper procedures, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Contain: If safe to do so, cover the spill with an absorbent material from a chemical spill kit.
-
Decontaminate: Wearing appropriate PPE, clean the spill area with a suitable decontaminant.
-
Dispose: Collect all contaminated materials in a hazardous waste container.
-
Report: Report the spill to your supervisor and EHS department.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
